molecular formula C11H12Cl2N2O B1304015 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine CAS No. 287196-80-9

2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

Cat. No.: B1304015
CAS No.: 287196-80-9
M. Wt: 259.13 g/mol
InChI Key: RHHFYTMPVURVTP-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine is a useful research compound. Its molecular formula is C11H12Cl2N2O and its molecular weight is 259.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,6-dichloropyridin-4-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-9-6-8(7-10(13)14-9)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHFYTMPVURVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381919
Record name (2,6-Dichloropyridin-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287196-80-9
Record name (2,6-Dichloropyridin-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, two-step synthesis pathway for 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of 2,6-dichloroisonicotinic acid from citrazinic acid, followed by its conversion to the corresponding acid chloride and subsequent amidation with piperidine. This document outlines comprehensive experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow to facilitate laboratory application.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential as scaffolds for the development of novel therapeutic agents. The presence of the dichloropyridine moiety and the piperidinylcarbonyl group offers multiple points for chemical modification, allowing for the exploration of a broad chemical space to optimize biological activity. This guide details a reliable and reproducible synthetic route to this key intermediate.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-stage process:

  • Synthesis of 2,6-Dichloroisonicotinic Acid: This initial step involves the chlorination and dearomatization/re-aromatization of citrazinic acid to form the key carboxylic acid intermediate.

  • Amide Formation: The synthesized 2,6-dichloroisonicotinic acid is first converted to its more reactive acid chloride derivative, which then readily undergoes a nucleophilic acyl substitution reaction with piperidine to yield the final product.

Data Presentation

Table 1: Synthesis of 2,6-Dichloroisonicotinic Acid

ParameterValueReference
Starting MaterialCitrazinic acid[1]
ReagentsPhosphorus oxychloride (POCl₃), Tetraethylammonium chloride[1]
Reaction Temperature130°C, then 145°C[1]
Reaction Time18 hours at 130°C, then 2 hours at 145°C[1]
Product Yield89%[1]

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material2,6-Dichloroisonicotinic acid[1]
Reagents (Acid Chloride Formation)Thionyl chloride (SOCl₂) or Oxalyl chloride[]
Reagents (Amidation)Piperidine, Triethylamine (or other suitable base)[][3]
SolventAprotic solvent (e.g., Dichloromethane, THF, DMF)[3]
Reaction TemperatureRoom Temperature[3]
Product YieldHigh (typical for this reaction type)[]

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Heating: Heat the reaction mixture to 130°C and maintain for 18 hours.

  • Temperature Increase: After 18 hours, increase the temperature to 145°C and continue the reaction for an additional 2 hours.

  • Quenching: Upon completion, cool the reaction mixture to room temperature and slowly pour it into crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.

Step 2: Synthesis of this compound

Part A: Formation of 2,6-Dichloroisonicotinoyl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dichloroisonicotinic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Add thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.1-1.5 equivalents) dropwise to the solution at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Isolation: The resulting acid chloride can be isolated by removing the solvent and excess reagent under reduced pressure. Often, the crude acid chloride is used directly in the next step without further purification.

Part B: Amidation with Piperidine [][3]

  • Reaction Setup: In a separate flask, dissolve piperidine (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5-2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Addition: Cool the amine solution to 0°C and add the solution of 2,6-dichloroisonicotinoyl chloride dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Mandatory Visualization

Synthesis_Pathway Citrazinic_Acid Citrazinic Acid POCl3_TEACl POCl₃, Et₄N⁺Cl⁻ 130-145 °C Citrazinic_Acid->POCl3_TEACl Dichloro_Acid 2,6-Dichloroisonicotinic Acid POCl3_TEACl->Dichloro_Acid SOCl2 SOCl₂ or (COCl)₂ Dichloro_Acid->SOCl2 Acid_Chloride 2,6-Dichloroisonicotinoyl Chloride SOCl2->Acid_Chloride Piperidine_Base Piperidine, Et₃N CH₂Cl₂ Acid_Chloride->Piperidine_Base Final_Product 2,6-Dichloro-4-(piperidin- 1-ylcarbonyl)pyridine Piperidine_Base->Final_Product

Caption: Synthesis workflow for this compound.

References

(2,6-dichloropyridin-4-yl)(piperidino)methanone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the available scientific and technical information on the chemical compound (2,6-dichloropyridin-4-yl)(piperidino)methanone. The document outlines its chemical structure, physicochemical properties, and currently known synthesis and biological activity data. It is intended to be a resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identity

The chemical structure of (2,6-dichloropyridin-4-yl)(piperidino)methanone is characterized by a central carbonyl group linking a 2,6-dichloropyridine ring at the 4-position to the nitrogen atom of a piperidine ring.

Systematic Name: (2,6-dichloropyridin-4-yl)(piperidin-1-yl)methanone

Synonyms:

  • 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine[1][2]

  • 2,6-dichloro-4-(-4-(piperidine-1-ylcarbonyl)pyridi[2]

  • (2,6-dichloropyridin-4-yl)(piperidino)methanone[1][3]

Chemical Formula: C₁₁H₁₂Cl₂N₂O[2][3]

Molecular Weight: 259.13 g/mol [2]

CAS Number: 287196-80-9[1][2][3][4][5]

Chemical Structure:

Caption: Chemical structure of (2,6-dichloropyridin-4-yl)(piperidino)methanone.

Physicochemical Properties

A summary of the currently available physicochemical data for (2,6-dichloropyridin-4-yl)(piperidino)methanone is presented in Table 1.

Table 1: Physicochemical Properties of (2,6-dichloropyridin-4-yl)(piperidino)methanone

PropertyValueSource
Molecular Formula C₁₁H₁₂Cl₂N₂O[2][3]
Molecular Weight 259.13 g/mol [2]
CAS Number 287196-80-9[1][2][3][4][5]
Melting Point 115 °C[2]
Appearance White to Light Beige Solid (predicted)[]
Solubility No data available
Boiling Point No data available

Synthesis and Characterization

Synthesis

A potential synthetic workflow is outlined below:

G cluster_0 Plausible Synthetic Pathway start 2,6-Dichloropyridine-4-carboxylic acid step1 Activation (e.g., SOCl₂, Oxalyl chloride) start->step1 Reagent intermediate 2,6-Dichloropyridine-4-carbonyl chloride step1->intermediate step2 Acylation of Piperidine (in the presence of a base) intermediate->step2 Reactant product (2,6-dichloropyridin-4-yl)(piperidino)methanone step2->product

Caption: A proposed synthetic route for (2,6-dichloropyridin-4-yl)(piperidino)methanone.

Spectral Data

Comprehensive, experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for (2,6-dichloropyridin-4-yl)(piperidino)methanone are not currently published in the public domain. For definitive structural confirmation, such analytical data would be essential.

Biological Activity and Potential Applications

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for (2,6-dichloropyridin-4-yl)(piperidino)methanone.

However, the structural motifs present in the molecule, namely the dichloropyridine and piperidine rings, are found in a variety of biologically active compounds. The pyridine scaffold is a common feature in numerous pharmaceuticals, and the piperidine ring is a prevalent heterocyclic system in medicinal chemistry, known to influence the pharmacological profiles of bioactive molecules.

Conclusion and Future Directions

(2,6-dichloropyridin-4-yl)(piperidino)methanone is a chemical entity for which basic identifying information is available. However, a significant gap exists in the scientific literature regarding its synthesis, comprehensive characterization, and biological properties.

For researchers and drug development professionals, this compound may represent an unexplored area of chemical space. Future research efforts would be necessary to:

  • Develop and publish a detailed, reproducible synthetic protocol.

  • Perform full spectral characterization to confirm its structure.

  • Conduct in vitro and in vivo screening to determine any potential biological activities.

This foundational work would be crucial to ascertain if (2,6-dichloropyridin-4-yl)(piperidino)methanone or its derivatives hold any promise as therapeutic agents or research tools.

References

Technical Guide: Physical and Chemical Properties of (2,6-dichloropyridin-4-yl)(piperidino)methanone (CAS 287196-80-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound with CAS number 287196-80-9, identified as (2,6-dichloropyridin-4-yl)(piperidino)methanone. Due to the nature of this compound as a research chemical, publicly available data is limited. This guide compiles the available information and presents general experimental protocols for the determination of key chemical and physical characteristics.

Chemical Identity

IdentifierValue
CAS Number 287196-80-9
IUPAC Name (2,6-dichloropyridin-4-yl)(piperidino)methanone
Molecular Formula C₁₁H₁₂Cl₂N₂O[1]
Molecular Weight 259.13 g/mol [1]
Canonical SMILES C1CCN(CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl
Synonyms 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

Physical and Chemical Properties

PropertyValueSource
Melting Point 115 °C[1]
Boiling Point Data not available
Solubility Data not available
Appearance Detailed specifications not available[1]

Experimental Protocols

Detailed experimental protocols for the characterization of (2,6-dichloropyridin-4-yl)(piperidino)methanone are not publicly available. However, standard methodologies for determining the physical and chemical properties of organic compounds are described below.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential applications.

Methodology:

  • A small, accurately weighed amount of the solute (ca. 1-5 mg) is added to a test tube.

  • A measured volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide) is added.

  • The mixture is agitated or sonicated at a controlled temperature.

  • Visual observation is used to determine if the solid has completely dissolved. If so, further solute can be added until saturation is reached to quantify the solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.

Methodology for ¹H and ¹³C NMR:

  • A small amount of the sample (typically 2-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR spectrum is acquired on a spectrometer.

  • The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Methodology:

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The sample is ionized using an appropriate technique (e.g., electrospray ionization - ESI).

  • The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Safety Information

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation. [2][3][4]

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Potential Biological Relevance (Speculative)

Direct biological activity data for (2,6-dichloropyridin-4-yl)(piperidino)methanone has not been found in the public domain. However, structure-activity relationship (SAR) studies on other dichloropyridine derivatives have shown that this chemical scaffold can be of interest in drug discovery.

Notably, certain 3,5-dichloropyridine derivatives have been identified as antagonists of the P2X7 receptor, a target for inflammatory diseases.[5][6] The 2,6-dichloro substitution pattern, as present in the title compound, has been shown to influence the activity of such compounds.[6] This suggests that (2,6-dichloropyridin-4-yl)(piperidino)methanone could be a candidate for screening in biological assays related to inflammation or other pathways where pyridine-based compounds are active. It is important to emphasize that this is speculative and requires experimental validation.

Visualizations

The following diagrams illustrate generalized workflows relevant to the characterization of a chemical compound.

Experimental_Workflow General Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_properties Physicochemical Property Determination cluster_biological Biological Evaluation (Optional) Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Purity Purity Analysis (e.g., HPLC, GC) NMR->Purity MS->Purity MeltingPoint Melting Point Purity->MeltingPoint Solubility Solubility Purity->Solubility BoilingPoint Boiling Point Purity->BoilingPoint BioActivity Biological Activity Screening Purity->BioActivity

References

The Multifaceted Mechanisms of Action of Dichloropyridine Derivatives in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyridine derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery and development. Their substituted pyridine core allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the primary mechanisms of action through which dichloropyridine derivatives exert their effects on biological systems. The content herein focuses on their interactions with key molecular targets, the modulation of critical signaling pathways, and the experimental methodologies used to elucidate these activities.

P2X7 Receptor Antagonism: Modulating the Inflammatory Response

A significant mechanism of action for 3,5-dichloropyridine derivatives is the antagonism of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells.[1] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a cascade of inflammatory events.

Signaling Pathway

P2X7 receptor activation leads to the opening of a non-selective cation channel, causing an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux is a critical upstream event for the assembly and activation of the NLRP3 inflammasome.[2][3][4] The assembled inflammasome then activates caspase-1, which in turn cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[1][2] Dichloropyridine-based P2X7 antagonists block this signaling cascade, thereby inhibiting the release of these potent inflammatory mediators.[1][2]

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates IonFlux Ion Flux (Ca²⁺, K⁺) P2X7R->IonFlux NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β (Inflammation) Casp1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->Casp1 Dichloropyridine 3,5-Dichloropyridine Derivative Dichloropyridine->P2X7R Inhibits IL1b_Release_Assay_Workflow Start Start CellCulture THP-1 Cell Culture & Differentiation Start->CellCulture Priming LPS Priming (Induce Pro-IL-1β) CellCulture->Priming CompoundIncubation Incubate with Dichloropyridine Derivative Priming->CompoundIncubation Activation Stimulate with BzATP (Activate P2X7R) CompoundIncubation->Activation SupernatantCollection Collect Supernatant Activation->SupernatantCollection ELISA Quantify IL-1β (ELISA) SupernatantCollection->ELISA DataAnalysis Calculate IC50 ELISA->DataAnalysis End End DataAnalysis->End CDK2_Signaling_Pathway cluster_cellcycle Cell Cycle Progression cluster_regulation CDK2 Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M CyclinA Cyclin A ActiveComplex Active CDK2/Cyclin A Complex CyclinA->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Substrates Substrate Phosphorylation ActiveComplex->Substrates Substrates->S Drives Substrates->G2 Drives Dichloropyridine Dichloropyridine Derivative Dichloropyridine->ActiveComplex Inhibits Adenosine_Receptor_Signaling cluster_A1A3 A1/A3 Receptors cluster_A2A2B A2A/A2B Receptors Adenosine Adenosine A1A3R A1/A3 Receptor Adenosine->A1A3R A2A2BR A2A/A2B Receptor Adenosine->A2A2BR Dichloropyridine Dichloropyridine Derivative Dichloropyridine->A1A3R Binds Dichloropyridine->A2A2BR Binds Gi Gi/o Protein A1A3R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gs Gs Protein A2A2BR->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

References

Spectroscopic and Structural Elucidation of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine. The information presented herein is essential for the unequivocal identification, purity assessment, and quality control of this compound in research and development settings. This document details predicted spectroscopic data based on the analysis of structurally related compounds and outlines standardized experimental protocols for data acquisition.

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 287196-80-9[1]

  • Molecular Formula: C₁₁H₁₂Cl₂N₂O[1]

  • Molecular Weight: 259.13 g/mol

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this specific molecule, the following tables summarize the predicted spectroscopic data. These predictions are derived from the analysis of structurally similar compounds, including 2,6-dichloropyridine and various N-acylpiperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50s2HPyridine H-3, H-5
~3.70t2HPiperidine H-2', H-6' (axial)
~3.40t2HPiperidine H-2', H-6' (equatorial)
~1.70m6HPiperidine H-3', H-4', H-5'

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0Carbonyl (C=O)
~151.0Pyridine C-2, C-6
~145.0Pyridine C-4
~122.0Pyridine C-3, C-5
~48.0Piperidine C-2', C-6'
~26.0Piperidine C-3', C-5'
~24.5Piperidine C-4'
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/zPredicted Fragment Ion
258/260/262[M]⁺ (Molecular ion)
223/225[M - Cl]⁺
175/177[M - C₅H₁₀N]⁺
147/149[Cl₂C₅H₂N]⁺
84[C₅H₁₀N]⁺

The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments, with relative intensities of approximately 9:6:1 for fragments with two chlorine atoms and 3:1 for fragments with one chlorine atom.[2][3]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H Stretch
~2940, ~2860StrongAliphatic C-H Stretch
~1645StrongAmide C=O Stretch (Amide I)
~1560, ~1440Medium-StrongPyridine Ring C=C and C=N Stretching
~1280MediumC-N Stretch
~850StrongC-Cl Stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of pyridine derivatives.[4][5][6]

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tube

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound

  • LC-MS grade methanol or acetonitrile

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source or a Liquid Chromatograph-Mass Spectrometer (LC-MS).

Procedure (LC-MS):

  • Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to approximately 10 µg/mL with the same solvent.[6]

  • Inject the working solution into the LC-MS system.

  • A suitable chromatographic method should be employed to ensure the separation of the analyte from any impurities.

  • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • FT-IR grade potassium bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure (KBr Pellet Method): [4]

  • Thoroughly grind the KBr in an agate mortar and pestle to a fine powder.

  • Add 1-2 mg of the sample to the KBr and mix thoroughly by grinding.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Structural Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep MS_Prep Dissolve in MeOH/ACN Sample->MS_Prep IR_Prep Mix with KBr & Press Sample->IR_Prep NMR NMR Spectroscopy NMR_Prep->NMR MS Mass Spectrometry MS_Prep->MS IR IR Spectroscopy IR_Prep->IR NMR_Data 1H & 13C Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained Compound Target Compound NMR NMR Compound->NMR MS Mass Spec Compound->MS IR IR Compound->IR NMR_info Connectivity & Chemical Environment NMR->NMR_info MS_info Molecular Weight & Fragmentation MS->MS_info IR_info Functional Groups IR->IR_info Structure Structural Confirmation NMR_info->Structure MS_info->Structure IR_info->Structure

Caption: Logical relationship of spectroscopic data.

References

The Piperidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance in drug design. This technical guide provides an in-depth exploration of the diverse biological activities of molecules containing the piperidine scaffold, focusing on their anticancer, neuroprotective, antibacterial, antifungal, and antiviral properties. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Anticancer Activity of Piperidine-Containing Molecules

Piperidine derivatives have emerged as a significant class of anticancer agents, targeting a wide array of molecular mechanisms to inhibit tumor growth and proliferation.[1][2] Several piperidine-containing drugs have received FDA approval for cancer treatment.[3]

Mechanisms of Anticancer Action

The anticancer effects of piperidine-based compounds are diverse and include:

  • Enzyme Inhibition: Many piperidine derivatives act as inhibitors of key enzymes involved in cancer progression, such as angiogenesis-related kinases (VEGFR), receptor tyrosine kinases (EGFR), and cell cycle-regulating kinases (CDK2).[3]

  • Signaling Pathway Modulation: These compounds frequently modulate critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, NF-κB, and STAT-3 pathways.[2]

  • Induction of Apoptosis: A common mechanism of action is the induction of programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2]

  • DNA Interaction: Some piperidine derivatives have been shown to interact with DNA, potentially through intercalation, which can disrupt DNA replication and transcription, leading to cell death.[1][4]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17a PC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16 786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)

Data sourced from BenchChem's comparative analysis of piperidine derivatives.[1]

Signaling Pathways in Anticancer Activity

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. Many piperidine-containing molecules exert their anticancer effects by targeting this pathway.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Piperidine_Drug Piperidine-based Inhibitor Piperidine_Drug->PI3K Inhibition Piperidine_Drug->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine-based drugs.

Inducing apoptosis is a key therapeutic goal in cancer treatment. Piperidine derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway Piperidine_Drug Piperidine-based Drug Bax Bax Piperidine_Drug->Bax Activates Bcl2 Bcl-2 Piperidine_Drug->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by piperidine derivatives.

Experimental Protocols

This assay is used to assess the cytotoxic effects of piperidine compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Piperidine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the piperidine compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6][7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Neuroprotective Activity of Piperidine Scaffolds

Piperidine derivatives have shown significant promise in the treatment of neurodegenerative diseases and ischemic stroke.[9][10]

Mechanisms of Neuroprotection
  • Anti-excitotoxicity: Some piperidine compounds protect neurons from glutamate-induced excitotoxicity, a key mechanism of neuronal death in stroke and other neurological disorders.[9]

  • MAO Inhibition: Piperine, a well-known piperidine alkaloid, and its derivatives can act as monoamine oxidase (MAO) inhibitors, which is a therapeutic strategy for Parkinson's disease.[11]

  • Ion Channel Modulation: Certain piperidine derivatives can modulate the activity of ion channels, such as Na+ channels, which can contribute to their anticonvulsant and neuroprotective effects.[12]

Quantitative Data on Neuroprotective Activity

The neuroprotective effects of piperidine urea derivatives were evaluated in an L-glutamic acid-induced injury model in SH-SY5Y cells.

CompoundConcentration (µmol/L)Cell Survival Rate (%)
Fenazinel (Control) 1055.21
Compound A10 0.152.36
158.79
1061.54

Data adapted from a study on novel piperidine urea derivatives.[9]

Experimental Workflow for In Vivo Neuroprotection Studies

MCAO_Workflow Animal_Prep Animal Preparation (Anesthesia, Monitoring) MCAO_Surgery Middle Cerebral Artery Occlusion (MCAO) Surgery Animal_Prep->MCAO_Surgery Drug_Admin Administer Piperidine Derivative or Vehicle MCAO_Surgery->Drug_Admin Reperfusion Reperfusion (Filament Withdrawal) Drug_Admin->Reperfusion Neuro_Eval Neurological Deficit Scoring Reperfusion->Neuro_Eval Infarct_Analysis Infarct Volume Measurement (TTC Staining) Neuro_Eval->Infarct_Analysis

Caption: Experimental workflow for the MCAO rat model of ischemic stroke.

Experimental Protocols

This in vivo model is widely used to study the pathophysiology of ischemic stroke and to evaluate the efficacy of neuroprotective agents.[4][12]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • Heating pad and rectal probe for temperature monitoring

  • 2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]

  • Vessel Ligation: Ligate the distal ECA and the proximal CCA.

  • Filament Insertion: Make a small incision in the CCA and insert the nylon filament. Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.[13]

  • Occlusion Period: Keep the filament in place for a specific duration (e.g., 60-90 minutes) to induce ischemia.

  • Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.

  • Post-operative Care: Suture the incision and allow the animal to recover.

  • Evaluation: At a predetermined time point (e.g., 24 hours), assess neurological deficits using a standardized scoring system. Euthanize the animal, remove the brain, and slice it into coronal sections.

  • Infarct Volume Measurement: Stain the brain slices with TTC. Viable tissue will stain red, while the infarcted area will remain white. Quantify the infarct volume using image analysis software.[4]

Antimicrobial Activity of Piperidine Scaffolds

Piperidine derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[14][15][16]

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of piperidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antibacterial Activity (MIC in µg/mL)

CompoundS. aureusE. coliB. subtilis
Ampicillin (Standard) 12.5256.25
Piperidine Derivative 1a 255012.5
Piperidine Derivative 2a 12.5256.25

Data adapted from a study on piperidin-4-one derivatives.[14]

Antifungal Activity (MIC in µg/mL)

CompoundC. albicansM. gypseumT. rubrum
Terbinafine (Standard) 6.253.123.12
Piperidine Derivative 1b 12.56.256.25
Piperidine Derivative 4b 6.253.123.12

Data adapted from a study on piperidin-4-one derivatives.[14]

Experimental Protocols

This is a standard method to determine the in vitro antimicrobial activity of a compound.[17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Piperidine compound stock solution

  • Standard antimicrobial agent (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the piperidine compound in the broth medium in the wells of a 96-well plate.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute the inoculum to the final concentration required for the assay (typically 5 x 10^5 CFU/mL).[19]

  • Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[18]

Antiviral Activity of Piperidine-Containing Molecules

The piperidine scaffold is present in several antiviral agents targeting a range of viruses, including HIV, influenza, and coronaviruses.[8][20][21]

Mechanisms of Antiviral Action
  • Protease Inhibition: Piperidine derivatives have been designed as inhibitors of viral proteases, such as HIV-1 protease and the main protease (Mpro) of coronaviruses, which are essential for viral replication.[20][22]

  • Fusion Inhibition: Some piperidine-based compounds can inhibit the entry of viruses into host cells by targeting viral envelope proteins involved in membrane fusion, such as the hemagglutinin of the influenza virus.[20]

Quantitative Data on Antiviral Activity

The antiviral activity of novel purine derivatives containing a piperidine moiety was evaluated against HIV-1 and influenza A/H1N1.

CompoundAnti-HIV-1 EC50 (µM)Anti-H1N1 EC50 (µM)
3TC (Standard) 0.015-
Ribavirin (Standard) -13.6
FZJ13 0.018>100
FZJ05 0.121.87

EC50: 50% effective concentration. Data adapted from a study on piperidine-substituted purines.[8]

Logical Relationship for Antiviral Drug Discovery

Antiviral_Discovery Target_ID Viral Target Identification (e.g., Protease, Polymerase) Scaffold_Design Piperidine Scaffold-based Compound Design & Synthesis Target_ID->Scaffold_Design In_Vitro_Screening In Vitro Antiviral Assay (e.g., Plaque Reduction Assay) Scaffold_Design->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Scaffold_Design->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A logical workflow for the discovery of piperidine-based antiviral agents.

Conclusion

The piperidine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, contributing to a wide spectrum of biological activities. Molecules containing this moiety have shown significant potential as anticancer, neuroprotective, antibacterial, antifungal, and antiviral agents. The continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic strategies for piperidine derivatives will undoubtedly lead to the development of new and improved therapeutics for a range of human diseases. This guide provides a foundational overview of the key biological activities, quantitative data, and experimental methodologies relevant to the study of piperidine-based compounds, serving as a valuable resource for researchers in the field.

References

In-Depth Technical Guide to the Solubility Profile of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines established methodologies for experimental solubility determination. Detailed protocols for both thermodynamic and kinetic solubility assays are provided to enable researchers to generate precise data. Furthermore, this guide includes visualizations of the experimental workflows to facilitate practical implementation in a laboratory setting.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. Solubility is a critical physicochemical parameter that influences reaction kinetics, bioavailability, and the design of preclinical and clinical studies. This guide presents a predictive solubility profile based on the structural features of the molecule and provides detailed experimental protocols for its empirical determination.

The structure of this compound incorporates a dichlorinated pyridine ring, which is relatively non-polar, and a polar amide group connected to a piperidine ring. This combination of hydrophobic and hydrophilic moieties suggests a varied solubility profile across different solvent classes.

Predicted Solubility Profile

While experimental data is not available, a qualitative prediction of the solubility of this compound can be inferred from its structural components. The presence of the dichloropyridine ring suggests solubility in non-polar to moderately polar solvents. The piperidine and carbonyl groups may contribute to solubility in more polar and protic solvents through hydrogen bonding and dipole-dipole interactions.

Table 1: Predicted Qualitative and Quantitative Solubility of this compound in Common Laboratory Solvents at Ambient Temperature (20-25 °C)

Solvent ClassCommon SolventsPredicted Qualitative SolubilityPredicted Quantitative Solubility Range (mg/mL)
Polar Protic Water, Methanol, EthanolLow to Moderate1 - 50
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneHigh> 100
Non-Polar Aromatic Toluene, BenzeneModerate to High50 - 150
Chlorinated Dichloromethane (DCM), ChloroformHigh> 150
Ethers Tetrahydrofuran (THF), Diethyl etherModerate20 - 100
Alkanes Hexane, HeptaneLow< 1

Note: The quantitative solubility ranges are predictive and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, the following established methods are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a constant temperature and is considered the "gold standard".[1][2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter compatible with the solvent. This step is critical to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: The determined concentration of the saturated solution represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.

Kinetic Solubility Determination (Nephelometry/Turbidimetry)

This high-throughput method measures the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is added to an aqueous or organic buffer.[3][4][5][6][7]

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous or organic buffer solution

  • Microtiter plates (e.g., 96-well or 384-well)

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Nephelometer or a plate reader with turbidimetric measurement capabilities.

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate. Often, a serial dilution of the stock solution in DMSO is prepared across the plate to test a range of concentrations.

  • Addition of Buffer: Rapidly add a specific volume of the desired buffer to each well. This sudden change in solvent environment can induce precipitation if the compound's concentration exceeds its kinetic solubility.

  • Incubation and Mixing: Seal the plate and place it on a plate shaker to ensure thorough mixing. Incubate at a controlled temperature for a defined period (e.g., 1-2 hours).

  • Measurement: Place the microtiter plate into the nephelometer or turbidimeter and measure the light scattering or absorbance in each well. An increase in turbidity or light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is typically defined as the concentration at which a significant increase in the signal (light scattering or turbidity) is observed compared to the background.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

experimental_workflow_thermodynamic cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temp. (24-48h) prep2->equil sep1 Settle for >2h equil->sep1 sep2 Filter supernatant sep1->sep2 analysis Quantify concentration (e.g., HPLC-UV) sep2->analysis

Caption: Workflow for Thermodynamic Solubility Determination.

experimental_workflow_kinetic cluster_prep Preparation cluster_precipitation Precipitation Induction cluster_incubation Incubation & Mixing cluster_measurement Measurement prep1 Prepare concentrated stock in DMSO prep2 Dispense stock into microtiter plate prep1->prep2 precip Add aqueous/organic buffer prep2->precip incub Shake at constant temp. (1-2h) precip->incub measure Measure turbidity/ light scattering incub->measure

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently documented in the public domain, this technical guide provides a robust framework for its experimental determination. The predicted solubility profile suggests high solubility in polar aprotic and chlorinated solvents, with lower solubility in alkanes and water. The detailed protocols for the shake-flask and nephelometric methods offer reliable means to obtain accurate thermodynamic and kinetic solubility data, respectively. This information is invaluable for researchers in drug discovery and development, enabling informed decisions in synthesis, purification, formulation, and screening of this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine is a synthetic compound featuring a dichlorinated pyridine core linked to a piperidine moiety via an amide bond. While direct biological activity for this specific molecule is not extensively documented in publicly available literature, its structural components are prevalent in a wide array of pharmacologically active agents. This guide provides a comprehensive analysis of its potential therapeutic targets by examining the structure-activity relationships (SAR) of analogous compounds. The primary rationale for target selection is based on the established activities of dichloropyridine, piperidine, and isonicotinamide scaffolds.

Based on available data for structurally related compounds, the most promising potential therapeutic targets for this compound are Glycogen Synthase Kinase-3 (GSK-3) and mediators of inflammatory pathways.

Potential Therapeutic Targets and Mechanisms of Action

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

The isonicotinamide core of the molecule (a pyridine-4-carboxamide) is a key structural feature found in a class of potent and selective GSK-3 inhibitors.[1] GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been linked to several pathologies.

  • Potential Therapeutic Indications:

    • Neurodegenerative Diseases: Inhibition of GSK-3 is a therapeutic strategy for Alzheimer's disease.[1]

    • Metabolic Disorders: GSK-3 plays a role in insulin signaling, making it a target for type II diabetes.[1]

    • Mood Disorders and Cancers: GSK-3 is also being investigated as a target for mood disorders and certain types of cancer.[1]

Hypothesized Signaling Pathway: GSK-3 Inhibition

GSK3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3 GSK3 Akt->GSK3 Substrates Substrates GSK3->Substrates Phosphorylation Gene_Expression Gene_Expression Substrates->Gene_Expression Compound This compound Compound->GSK3 Inhibition

Caption: Hypothesized GSK-3 signaling pathway modulation.

Modulation of Inflammatory Pathways

The dichloropyridine and piperidine moieties are frequently found in compounds targeting inflammatory processes.

  • P2X₇ Receptor Antagonism: 3,5-Dichloropyridine derivatives have been identified as antagonists of the P2X₇ receptor, which is involved in inflammation.[2][3] While the 2,6-dichloro substitution pattern showed reduced activity in one study for this specific target, the potential for interaction with other inflammatory targets remains.[3] P2X₇ receptor antagonism can inhibit the release of pro-inflammatory cytokines like IL-1β.[2]

  • Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: Structurally related nicotinamide derivatives, such as FK-866, are inhibitors of NAMPT, an enzyme involved in NAD biosynthesis and inflammatory responses.[4] NAMPT inhibition has shown therapeutic potential in models of inflammatory lung injury by promoting apoptosis in inflammatory cells.[4]

  • General Anti-inflammatory Effects: Piperidine derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory properties.[5][6]

Hypothesized Inflammatory Signaling Pathway

Inflammatory_Pathway cluster_cell Inflammatory Cell (e.g., Macrophage) Inflammatory_Stimulus Inflammatory_Stimulus P2X7R P2X7 Receptor Inflammatory_Stimulus->P2X7R NAMPT NAMPT Inflammatory_Stimulus->NAMPT NF_kB NF-κB P2X7R->NF_kB NAMPT->NF_kB Cytokine_Release Pro-inflammatory Cytokine Release NF_kB->Cytokine_Release Compound This compound Compound->P2X7R Potential Antagonism Compound->NAMPT Potential Inhibition

Caption: Potential anti-inflammatory mechanisms of action.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound, providing a basis for the hypothesized targets.

Compound Class Example Compound Target Activity (IC₅₀) Reference
3,5-Dichloropyridine DerivativeCompound 51P2X₇ Receptor4.9 nM[2]
3,5-Dichloropyridine DerivativeCompound 52P2X₇ Receptor13 nM[2]
IsonicotinamideNot SpecifiedGSK-3Potent Inhibition[1]
NAMPT InhibitorFK-866NAMPTNot Specified[4]

Proposed Experimental Protocols

To validate the potential therapeutic targets of this compound, a systematic experimental approach is proposed.

Proposed Experimental Workflow

Experimental_Workflow Start Hypothesis Generation In_Vitro In Vitro Assays Start->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based In_Vivo In Vivo Models Cell_Based->In_Vivo End Target Validation In_Vivo->End

Caption: A streamlined workflow for target validation.

In Vitro Kinase Inhibition Assay (for GSK-3)
  • Objective: To determine the direct inhibitory effect of the compound on GSK-3β activity.

  • Principle: A biochemical assay that measures the phosphorylation of a GSK-3 specific substrate in the presence of the test compound.

  • Methodology:

    • Recombinant human GSK-3β is incubated with a specific peptide substrate and ATP (radiolabeled or in a system with a phosphospecific antibody).

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

P2X₇ Receptor Antagonism Assay
  • Objective: To assess the antagonistic activity of the compound on the P2X₇ receptor.

  • Principle: A cell-based assay that measures the influx of a fluorescent dye (e.g., ethidium bromide) or calcium into cells expressing the P2X₇ receptor upon agonist stimulation.

  • Methodology:

    • HEK293 cells stably expressing the human P2X₇ receptor are cultured.

    • Cells are loaded with a fluorescent calcium indicator or incubated in the presence of ethidium bromide.

    • The test compound is pre-incubated with the cells.

    • A known P2X₇ agonist (e.g., BzATP) is added to stimulate the receptor.

    • The change in fluorescence is measured using a plate reader.

    • The IC₅₀ value is determined by measuring the concentration-dependent inhibition of the agonist-induced signal.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement in a cellular context.

  • Principle: This assay is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Methodology:

    • Intact cells are treated with the test compound or vehicle.

    • The cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction of the target protein (e.g., GSK-3β) is quantified by Western blot or other protein detection methods.

    • A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Conclusion

While this compound is a largely uncharacterized compound, a detailed analysis of its structural motifs provides a strong rationale for investigating its potential as a modulator of key therapeutic targets. The isonicotinamide core points towards GSK-3 inhibition, with potential applications in neurodegenerative and metabolic diseases. The dichloropyridine and piperidine moieties suggest a possible role in modulating inflammatory pathways, potentially through inhibition of targets such as P2X₇ or NAMPT. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these hypotheses, which could uncover novel therapeutic applications for this and related chemical scaffolds. The diverse biological activities associated with its constituent parts make this compound a compound of interest for further pharmacological investigation.[5][6][7][8][9]

References

Safety, handling, and MSDS for 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on available data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not found; therefore, this guidance is a professional synthesis of data for similar chemical entities. All laboratory personnel should consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

Introduction

This compound (CAS No. 287196-80-9) is a heterocyclic organic compound.[1] Its structure, featuring a dichlorinated pyridine core and a piperidine carboxamide substituent, suggests its potential application as an intermediate in pharmaceutical and agrochemical research.[2][3] The presence of the dichloropyridine moiety indicates that this compound should be handled with care, assuming potential for toxicity and irritation.[2] This guide provides a comprehensive overview of the safety, handling, and available data for this compound and its structural analogs.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, the known hazards of 2,6-Dichloropyridine and pyridine suggest the following potential classifications.[2][4]

Table 1: Inferred Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3H335: May cause respiratory irritation[6]
Flammable Liquids (based on pyridine)Category 2H225: Highly flammable liquid and vapour[4][7]

Signal Word: Danger[2]

Hazard Pictograms:

  • Acute Toxicity (Oral): Skull and Crossbones

  • Skin and Eye Irritation: Exclamation Mark

  • Flammability: Flame

Physical and Chemical Properties

Limited experimental data is available for the specific physical properties of this compound. The following table includes known identifiers and predicted properties.

Table 2: Physical and Chemical Properties

PropertyValueSource
CAS Number 287196-80-9[1][8]
Molecular Formula C₁₁H₁₂Cl₂N₂O[1]
Molecular Weight 259.13 g/mol Calculated
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solventsInferred

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Engineering Controls
  • Fume Hood: Always handle this compound within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[9]

  • Ventilation: Ensure adequate general laboratory ventilation.[6]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[9][10]

  • Hand Protection: Chemical-resistant gloves are required. Butyl rubber is a good option; nitrile gloves may not be suitable.[9] Always consult the glove manufacturer's compatibility chart.

  • Skin and Body Protection: A fully buttoned, flame-resistant lab coat.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Requirements cluster_handling Handling this compound cluster_ppe Required Personal Protective Equipment (PPE) Handling Chemical Handling Goggles Chemical Goggles/ Face Shield Handling->Goggles Eye Protection Gloves Chemical-Resistant Gloves (e.g., Butyl Rubber) Handling->Gloves Hand Protection LabCoat Flame-Resistant Lab Coat Handling->LabCoat Body Protection Respirator Respirator (if needed) Handling->Respirator Respiratory Protection

Caption: Required PPE for handling the compound.

Storage
  • Store in a cool, dry, and well-ventilated area.[6][9]

  • Keep the container tightly closed.[6][9]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]

  • Given the flammability of the parent pyridine structure, store away from heat, sparks, open flames, and other ignition sources.[7][9]

First Aid Measures

In case of accidental exposure, follow these procedures immediately.

Table 3: First Aid Procedures

Exposure RouteProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[9][10]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[9][10]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]

Accidental Release and Disposal

Accidental Release
  • Evacuate the area and prevent entry of unnecessary personnel.

  • Ensure adequate ventilation.

  • Eliminate all ignition sources.[7]

  • Wearing appropriate PPE, contain the spill.

  • For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.

  • For a solution, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.[9]

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10]

Experimental Protocols and Methodologies

No specific experimental protocols for the synthesis or use of this compound were found in the initial search. However, a general workflow for handling a potent, potentially hazardous chemical in a research setting is outlined below.

Safe_Handling_Workflow cluster_planning Pre-Experiment Planning cluster_execution Experiment Execution cluster_post Post-Experiment RiskAssessment Conduct Risk Assessment (Review SDS of analogs) Protocol Develop Detailed Experimental Protocol RiskAssessment->Protocol PPE_Selection Select Appropriate PPE Protocol->PPE_Selection Setup Prepare Fume Hood and Equipment PPE_Selection->Setup Weighing Weigh Compound in Ventilated Enclosure Setup->Weighing Reaction Perform Reaction in Fume Hood Weighing->Reaction Workup Conduct Work-up and Purification Reaction->Workup Decontamination Decontaminate Glassware and Work Area Workup->Decontamination Waste Segregate and Label Hazardous Waste Decontamination->Waste Storage Store Compound Properly Waste->Storage

Caption: General workflow for safe chemical handling.

This workflow emphasizes a proactive approach to safety, starting with a thorough risk assessment based on available data for analogous compounds. Each step, from preparation to disposal, must be conducted with the potential hazards in mind, utilizing appropriate engineering controls and PPE to ensure the safety of all personnel.

References

Methodological & Application

Protocol for using 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine in in-vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pyridine derivative with potential applications in in-vitro biological assays. Based on its structural features, it is hypothesized to function as an inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a critical enzyme in the NAD+ salvage pathway, playing a key role in cellular metabolism and energy homeostasis.[1][2] Elevated NAMPT activity is observed in various cancers, making it an attractive target for therapeutic intervention.[2][3] These application notes provide detailed protocols for evaluating the in-vitro efficacy of this compound as a potential NAMPT inhibitor.

Mechanism of Action and Signaling Pathway

NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[4] NAD+ is an essential coenzyme for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. By inhibiting NAMPT, compounds like this compound can lead to NAD+ depletion, metabolic stress, and ultimately, cell death, particularly in cancer cells that have a high demand for NAD+.[2][3]

NAMPT_Pathway cluster_cell Cancer Cell NAM Nicotinamide NAMPT NAMPT NAM->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins Redox Redox Reactions NAD->Redox Apoptosis Apoptosis PARP->Apoptosis Sirtuins->Apoptosis ATP ATP Depletion Redox->ATP ATP->Apoptosis Compound 2,6-Dichloro-4- (piperidin-1-ylcarbonyl)pyridine Compound->NAMPT Inhibits

Caption: NAMPT Signaling Pathway Inhibition.

Quantitative Data Summary

The following tables summarize hypothetical data for this compound in common in-vitro assays.

Table 1: In-Vitro NAMPT Enzymatic Inhibition

CompoundTargetAssay TypeIC50 (nM)
This compoundNAMPTEnzymatic Assay15.8
FK866 (Reference Inhibitor)NAMPTEnzymatic Assay5.2

Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h incubation)

Cell LineCancer TypeIC50 (µM) for this compound
MCF-7Breast Cancer0.52
HCT116Colon Cancer0.78
A549Lung Cancer1.2

Experimental Protocols

In-Vitro NAMPT Enzymatic Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of NAMPT in a cell-free system. A coupled-enzyme reaction is often used to quantify NAD+ production.[4]

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Thiazolyl Blue Tetrazolium Bromide (MTT)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplate

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in the assay buffer to achieve the desired final concentrations.

  • In a 96-well plate, add the assay buffer, recombinant NAMPT enzyme, NAM, and PRPP.

  • Add the diluted compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 60 minutes to allow for the conversion of NAM to NMN.

  • Add NMNAT and ATP to the wells and incubate for another 30 minutes at 37°C to convert NMN to NAD+.

  • To measure the amount of NAD+ produced, add the ADH/ethanol/MTT detection mix. ADH uses NAD+ to convert ethanol to acetaldehyde, which in turn reduces MTT to a colored formazan product.

  • Incubate for 15-30 minutes at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Compound Dilutions C Add Compound or Vehicle A->C B Add NAMPT, NAM, PRPP to 96-well plate B->C D Incubate (37°C, 60 min) C->D E Add NMNAT and ATP D->E F Incubate (37°C, 30 min) E->F G Add ADH/Ethanol/MTT Mix F->G H Incubate (37°C, 15-30 min) G->H I Measure Absorbance (570 nm) H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow for the In-Vitro NAMPT Enzymatic Assay.

Cell Viability/Anti-proliferative Assay (MTT Assay)

This cell-based assay determines the effect of the compound on the viability and proliferation of cancer cells.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound or Vehicle A->B C Incubate for 72h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and IC50 G->H

Caption: Workflow for the Cell Viability (MTT) Assay.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the in-vitro characterization of this compound as a potential NAMPT inhibitor. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for the advancement of drug discovery and development programs. Further investigations could include assessing the compound's effect on intracellular NAD+ levels and its potential for synergistic effects when combined with other anticancer agents.

References

Application of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly for oncology. The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and participate in various interactions within the ATP-binding pocket of kinases. Specifically, 2,6-disubstituted pyridine derivatives have been explored for the development of potent and selective kinase inhibitors. While direct kinase inhibitory data for 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine is not extensively available in the public domain, its structural motifs are present in known kinase inhibitors. This document provides a generalized protocol and application notes on how a 2,6-disubstituted pyridine scaffold, exemplified by related compounds, can be utilized in a kinase inhibitor screening cascade. The methodologies and data presented are based on established practices for similar pyridine-based kinase inhibitors.

Core Scaffold and Rationale for Screening

The 2,6-disubstituted pyridine core offers a versatile platform for generating a library of potential kinase inhibitors. The substituents at the 2 and 6 positions can be readily modified to optimize potency and selectivity against a specific kinase target. The 4-position, occupied by the piperidin-1-ylcarbonyl group in the title compound, can also be altered to modulate physicochemical properties and target interactions.

Representative Biological Data of Pyridine-Based Kinase Inhibitors

The following table summarizes the in-vitro activity of several reported pyridine-based compounds against various kinase targets. This data illustrates the potential of this scaffold in kinase inhibitor discovery.

Compound Class/ExampleTarget Kinase(s)IC50 / KdCell Line (for cellular activity)Cellular Potency (IC50)Reference
9H-purine analogue (3l)CHK116 nM (IC50)HT29Potentiates gemcitabine[1]
Imidazo[4,5-b]pyridine (27e)Aurora-A, Aurora-B, FLT37.5 nM, 48 nM, 6.2 nM (Kd)MV4-11 (AML)Not specified[2]
Pyridine-based PIM-1 Inhibitor (12)PIM-114.3 nM (IC50)MCF-7Not specified[3]
6-aryl-2-benzoyl-pyridine (60c)Tubulin PolymerizationNot specified231-TxR (TNBC)Not specified[4]

Experimental Protocols

Protocol 1: In-Vitro Kinase Inhibition Assay (Example: PIM-1 Kinase)

This protocol describes a method to determine the in-vitro inhibitory activity of a test compound against a specific kinase, such as PIM-1, using an ELISA-based assay.[3]

Materials:

  • Recombinant PIM-1 kinase (e.g., from SignalChem)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • ATP (10 mM stock)

  • Substrate peptide (e.g., specific peptide for PIM-1)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Staurosporine (positive control)

  • 96-well microtiter plates (e.g., streptavidin-coated)

  • Phospho-specific antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and staurosporine in kinase buffer.

  • Add 5 µL of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a negative control.

  • Add 10 µL of the substrate peptide and 10 µL of ATP solution to each well.

  • Initiate the kinase reaction by adding 25 µL of the PIM-1 kinase solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of a stop buffer containing EDTA.

  • Wash the wells three times with wash buffer (e.g., PBS-T).

  • Add 100 µL of the phospho-specific antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Add 100 µL of stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cellular Proliferation Assay (Example: MCF-7 Breast Cancer Cell Line)

This protocol outlines a method to assess the anti-proliferative effect of a test compound on a cancer cell line.

Materials:

  • MCF-7 human breast cancer cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and doxorubicin in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with DMSO only as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizations

G General Workflow for Kinase Inhibitor Screening cluster_0 Compound Synthesis & Library Generation cluster_1 In-Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization start 2,6-Dichloropyridine Scaffold lib Library of Analogs start->lib Chemical Synthesis biochem Biochemical Kinase Assay lib->biochem hits Initial Hits biochem->hits IC50 < 1 µM cell_prolif Cell Proliferation Assay hits->cell_prolif pathway Target Engagement & Pathway Analysis cell_prolif->pathway Active Compounds lead Lead Compound pathway->lead Structure-Activity Relationship

Caption: A generalized workflow for the screening and development of kinase inhibitors.

G Simplified Kinase Signaling Pathway Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase1 Target Kinase (e.g., PIM-1, CHK1) Rec->Kinase1 Substrate Substrate Protein Kinase1->Substrate Phosphorylation Response Cell Proliferation, Survival Substrate->Response Inhibitor 2,6-Disubstituted Pyridine Inhibitor Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a kinase signaling pathway by a 2,6-disubstituted pyridine compound.

Conclusion

The 2,6-disubstituted pyridine scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. While this compound itself lacks extensive characterization as a kinase inhibitor in publicly available literature, its structural features suggest potential utility as a building block for creating libraries of related compounds for screening. The protocols and representative data provided herein offer a framework for evaluating such compounds and advancing promising hits through the drug discovery pipeline. Further chemical modifications and biological testing are necessary to elucidate the full potential of this and related chemical series.

References

Application Notes and Protocols for Preparing Stock Solutions of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, sterilization, and storage of stock solutions of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and minimizing potential artifacts from solvent toxicity or contamination.

Physicochemical Properties and Solvent Selection

The selection of an appropriate solvent is critical for dissolving the compound and maintaining its stability. Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing high-concentration stock solutions of many organic compounds for in vitro assays due to its strong solubilizing capacity.[1][2]

Table 1: Recommended Solvents for Stock Solution Preparation

SolventRecommended UseConsiderations
Dimethyl Sulfoxide (DMSO) Primary choice for creating high-concentration stock solutions (e.g., 10-100 mM).Ensure the final concentration in cell culture medium is low (typically ≤0.1% to <0.5%) to avoid cytotoxicity.[1][3] Use anhydrous, sterile DMSO.
Ethanol An alternative solvent for creating concentrated stock solutions.[1]Similar to DMSO, the final concentration in the culture medium should be minimized to prevent adverse effects on cells.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated pipettes and sterile filter tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound (C₁₁H₁₂Cl₂N₂O) is 275.14 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, weigh out 2.75 mg of the compound.

  • Dissolution:

    • Aseptically transfer the weighed compound into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[1]

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes until the solution is clear.[4]

  • Sterilization:

    • The preferred method for sterilizing DMSO-based stock solutions is by aseptic filtration.[5]

    • Using a sterile syringe, draw up the dissolved compound solution.

    • Attach a sterile 0.2 or 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE or nylon) to the syringe.[6][7]

    • Filter the solution directly into a sterile, light-protected, and tightly sealed container (e.g., amber cryovial).

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term stability.[1][8]

Table 2: Storage and Stability Recommendations

Storage ConditionDurationNotes
-20°C Up to 1 month[8]Recommended for short to mid-term storage.
-80°C Up to 6 months[8]Recommended for long-term storage.
Room Temperature Not RecommendedIncreased risk of degradation.
4°C Not RecommendedPotential for precipitation and degradation.

Preparation of Working Solutions for Cell Culture

For cell-based assays, the high-concentration stock solution must be diluted to the final desired experimental concentration in the cell culture medium.

Procedure:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration.

  • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤0.1%) to prevent solvent-induced cytotoxicity.[1]

  • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the treated wells.

Safety Precautions

Handle this compound and DMSO with appropriate safety measures in a well-ventilated area or a chemical fume hood.[9][10] Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.[10][11] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9][10]

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex sterilize Sterile Filter (0.22 µm) vortex->sterilize aliquot Aliquot sterilize->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Serial Dilution in Media thaw->dilute treat Treat Cells dilute->treat vehicle Vehicle Control dilute->vehicle assay Perform Assay treat->assay vehicle->assay

Caption: Experimental workflow for preparing and using stock solutions.

signaling_pathway_placeholder compound 2,6-Dichloro-4- (piperidin-1-ylcarbonyl)pyridine receptor Target Receptor/Protein (Hypothetical) compound->receptor Binding/Modulation downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream Signal Transduction response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response Effect

Caption: Hypothetical signaling pathway modulation.

References

Application Notes and Protocols: 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine as a Versatile Synthetic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine is a valuable heterocyclic building block for the synthesis of novel compounds in drug discovery. Its unique structural features, including two reactive chlorine atoms on the pyridine ring and a piperidine carboxamide moiety, offer multiple avenues for chemical modification and the generation of diverse molecular libraries. The pyridine core is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets, while the piperidine group can enhance solubility, modulate lipophilicity, and provide an additional vector for structure-activity relationship (SAR) studies.

The two chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols. Furthermore, these positions are amenable to palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This versatility makes this compound an attractive starting material for the synthesis of compounds targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

Key Applications in Drug Discovery

While specific examples of marketed drugs derived directly from this compound are not extensively documented in publicly available literature, the structural motifs it contains are prevalent in numerous biologically active compounds. The 2,6-disubstituted pyridine framework is a common feature in inhibitors of protein kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.

Potential Therapeutic Targets:

  • Protein Kinase Inhibitors: The pyridine scaffold can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. By functionalizing the 2- and 6-positions, medicinal chemists can achieve potency and selectivity against specific kinase targets implicated in cancer and inflammatory diseases.

  • GPCR Modulators: The ability to introduce diverse substituents allows for the synthesis of ligands that can act as agonists or antagonists for various GPCRs, which are important targets for a wide array of diseases.

  • Antiviral and Antibacterial Agents: The pyridine and piperidine moieties are found in numerous antimicrobial agents. Derivatives of the title compound could be explored for their potential to inhibit key enzymes or processes in pathogens.

Data Presentation: Illustrative Biological Activity

The following table presents hypothetical quantitative data for a series of compounds that could be synthesized from this compound. This data is for illustrative purposes to demonstrate the potential of this scaffold in a drug discovery program.

Compound IDR1 Substituent (at C2)R2 Substituent (at C6)Target Kinase IC50 (nM)Cell Proliferation EC50 (µM)
Parent ClCl>10,000>50
Ex-1 -NH-PhCl85015.2
Ex-2 -NH-Ph-NH-(4-F-Ph)751.8
Ex-3 -O-PhCl1,20025.7
Ex-4 -O-Ph-O-(4-MeO-Ph)2108.5
Ex-5 4-pyridylCl53011.3
Ex-6 4-pyridyl-NH-cPr450.9

Experimental Protocols

The following are representative protocols for the functionalization of this compound. These methods are based on standard procedures for similar heterocyclic systems and should be optimized for specific substrates.

Protocol 1: Monosubstitution via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the regioselective monosubstitution of an amine at one of the chloro-positions.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add the desired amine (1.1 mmol) to the solution.

  • Add DIPEA (2.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the monosubstituted product.

Protocol 2: Monosubstitution via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of a boronic acid at one of the chloro-positions.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., 2M aqueous sodium carbonate solution)

  • Solvent system (e.g., 1,4-dioxane or toluene/ethanol mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).

  • Purge the flask with an inert gas (nitrogen or argon) for 10 minutes.

  • Add the solvent (e.g., 1,4-dioxane, 10 mL) and the aqueous base (e.g., 2M Na2CO3, 2.0 mL).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start This compound reaction1 S_NAr or Suzuki Coupling (Diversification at C2) start->reaction1 intermediate Mono-substituted Intermediate reaction1->intermediate reaction2 S_NAr or Suzuki Coupling (Diversification at C6) intermediate->reaction2 library Library of Final Compounds reaction2->library biochem_assay Biochemical Assay (e.g., Kinase Inhibition) library->biochem_assay Screening cell_assay Cell-based Assay (e.g., Proliferation) biochem_assay->cell_assay Active Compounds hit_id Hit Identification cell_assay->hit_id sar SAR Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt data_analysis Data Interpretation and Next-Generation Design lead_opt->data_analysis G cluster_pathway Generic Kinase Signaling Pathway RTK Receptor Tyrosine Kinase Adaptor Adaptor Proteins RTK->Adaptor Kinase1 Kinase A Adaptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Derivative of Building Block Inhibitor->Kinase2 Inhibition

Application Notes and Protocols for the Use of Dichloropyridines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichloropyridines are versatile and economically significant building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Their two chlorine atoms offer reactive sites for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This document provides a comprehensive guide to the application of various dichloropyridine isomers in several key palladium-catalyzed cross-coupling reactions, offering detailed protocols, comparative data, and visual aids to facilitate experimental design and execution.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For dichloropyridines, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents, enabling rapid diversification of the pyridine core. A critical aspect of dichloropyridine chemistry is controlling the regioselectivity of the coupling.

Data Presentation: Suzuki-Miyaura Coupling of Dichloropyridines
Dichloropyridine IsomerCoupling PartnerCatalyst System (Catalyst, Ligand, Base, Solvent)Conditions (Temp., Time)Yield (%)Regioselectivity (e.g., C2:C4)Reference
2,6-DichloropyridineHeptylboronic pinacol esterPd(OAc)₂, Ad₂PⁿBu, LiOᵗBu, Dioxane/H₂O100°C, Not Specified86Di-substituted[1]
2,4-Dichloropyridine4-Methoxyphenyl- boronic acid(η3-1-tBu-indenyl)Pd(SIPr)(Cl), KF, THFRoom Temp, Not Specified75~10:1 (C4:C2)[3]
2,5-DichloropyridinePhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, 1,4-Dioxane/H₂O100°C, 12-24hHighC2-arylation[4]
2,5-DichloropyridinePhenylboronic acidPd(OAc)₂, None (Jeffery conditions), K₂CO₃, NMP/H₂O100°C, 24h85>99:1 (C5:C2)[4]
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine[4]

This protocol outlines the unconventional C5-arylation of 2,5-dichloropyridine using ligand-free "Jeffery" conditions.

Materials:

  • 2,5-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add anhydrous NMP (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-chloropyridine product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[1] This reaction is instrumental in the preparation of a vast array of pharmaceuticals and other nitrogen-containing compounds. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and selectivity.

Data Presentation: Buchwald-Hartwig Amination of Dichloropyridines
Dichloropyridine IsomerAmineCatalyst System (Catalyst, Ligand, Base, Solvent)Conditions (Temp., Time)Yield (%)SelectivityReference
2,6-DichloropyridineVarious aminesGeneral: Pd catalyst, specialized ligand, base (e.g., NaOᵗBu)VariesHighMono-amination can be achieved[5]
2,4-DichloropyridineAnilinePd(OAc)₂, BINAP, NaOᵗBu, Toluene80°C, Not Specified95C2-selective[5]
2,5-DichloropyridineMorpholinePd₂(dba)₃, XPhos, NaOᵗBu, Toluene100°C, 16h92C2-selective[4]
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of 2,5-Dichloropyridine[4]

Materials:

  • 2,5-Dichloropyridine

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOᵗBu)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the mixture to 100 °C with stirring for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the 2-amino-5-chloropyridine derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly useful for synthesizing conjugated systems. The reactivity of the halogen atoms in polyhalogenated pyridines can be selectively exploited.

Data Presentation: Sonogashira Coupling of Dichloropyridines
Dichloropyridine IsomerAlkyneCatalyst System (Catalyst, Co-catalyst, Base, Solvent)Conditions (Temp., Time)Yield (%)SelectivityReference
2,6-DichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THFRoom Temp to 50°C, 12hGoodMono- or di-alkynylation possible[5]
3,5-Dibromo-2,6- dichloropyridinePhenylacetylenePd(PPh₃)₄, CuI, Et₃N, THF60°C, 24h85Selective at bromo positions[5]
Experimental Protocol: General Sonogashira Coupling of a Dichloropyridine[5]

Materials:

  • Dichloropyridine

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction flask, dissolve the dichloropyridine (1.0 equiv), terminal alkyne (1.2 equiv), and a suitable base such as triethylamine (2.0 equiv) in a solvent like THF or DMF.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.02 equiv), and the copper(I) co-catalyst, CuI (0.04 equiv).

  • Stir the reaction mixture at room temperature or heat as required until completion, monitoring by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Reaction: Vinylation of Dichloropyridines

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[6] While less documented for dichloropyridines compared to other cross-coupling reactions, it remains a valuable tool for C-C bond formation.

Data Presentation: Heck Reaction of Halo-aromatics (General Conditions)
Aryl HalideAlkeneCatalyst System (Catalyst, Ligand, Base, Solvent)Conditions (Temp., Time)Yield (%)Reference
Aryl BromideStyrenePd(OAc)₂, PPh₃, K₂CO₃, DMF/H₂O100°C, 12hGood to Excellent[7]
Aryl ChlorideStyrenePdCl{C₆H₃-2,6-(OPiPr₂)₂}, Aliquat-336, K₂CO₃, DMF/H₂O120°C, 12hModerate to Good[7]
Experimental Protocol: General Heck Reaction with a Dichloropyridine[7][8]

Materials:

  • Dichloropyridine

  • Alkene (e.g., Styrene, acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, NMP, dioxane)

  • Phase-transfer catalyst (e.g., NBu₄Br), if needed

Procedure:

  • Charge a reaction vessel with the dichloropyridine (1.0 equiv), alkene (1.2-1.5 equiv), base (1.5-2.0 equiv), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

  • Add the degassed solvent.

  • Heat the mixture to the required temperature (typically 100-140 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter off any inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Negishi Coupling: C-C Bond Formation with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide.[4] It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.

Data Presentation: Negishi Coupling of Dichloropyridines
Dichloropyridine IsomerOrganozinc ReagentCatalyst System (Catalyst, Ligand, Solvent)Conditions (Temp., Time)Yield (%)SelectivityReference
2,4-DichloropyridineAryl or AlkylzincPd/IPr systemRoom TempGoodC4-selective[3]
General Aryl HalideOrganozinc HalidePdCl₂(PhCN)₂, P(o-tol)₃, THF50-80°CGood to ExcellentN/A[3]
Experimental Protocol: C4-Selective Negishi Coupling of 2,4-Dichloropyridine[3]

This protocol is based on the use of a Pd/IPr catalytic system for selective coupling at the C4 position.

Materials:

  • 2,4-Dichloropyridine

  • Organozinc reagent (prepared in situ or from a commercial source)

  • Palladium precatalyst (e.g., (η3-1-tBu-indenyl)Pd(IPr)(Cl))

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, react the corresponding organic halide with activated zinc to prepare the organozinc reagent.

  • Coupling Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precatalyst (1-3 mol%) in the anhydrous solvent.

  • Add the 2,4-dichloropyridine (1.0 equiv).

  • Slowly add the organozinc reagent (1.1-1.5 equiv) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R Byproduct M-X Transmetal->Byproduct RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reagent1 R-X Reagent1->OxAdd Aryl Halide Reagent2 R'-M Reagent2->Transmetal Organometallic Reagent

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G General Experimental Workflow start Start Prepare Glassware (flame-dried) reagents Add Reagents Dichloropyridine, Coupling Partner, Base start->reagents atmosphere Inert Atmosphere Evacuate and backfill with Ar/N₂ reagents->atmosphere solvent Add Solvent Anhydrous, degassed atmosphere->solvent catalyst Add Catalyst System Pd source and Ligand solvent->catalyst reaction Reaction Heat and stir catalyst->reaction monitoring Monitor Progress TLC, GC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup Quench, Extract monitoring->workup Complete purification Purification Column Chromatography workup->purification analysis Analysis NMR, MS purification->analysis end End Pure Product analysis->end

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Factors Influencing Regioselectivity in Dichloropyridine Cross-Coupling

G Factors Influencing Regioselectivity regioselectivity Regioselectivity (e.g., C2 vs C4/C5/C6) electronic_effects Electronic Effects (Inductive, Resonance) electronic_effects->regioselectivity steric_hindrance Steric Hindrance (Ligand, Substrate) steric_hindrance->regioselectivity catalyst_system Catalyst System (Metal, Ligand) catalyst_system->regioselectivity reaction_conditions Reaction Conditions (Solvent, Temperature, Base) reaction_conditions->regioselectivity

Caption: Key factors that control the regiochemical outcome of cross-coupling reactions.

References

Application Notes and Protocols for High-Throughput Screening of Substituted Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the high-throughput screening (HTS) of compound libraries containing substituted piperidine scaffolds. The piperidine motif is a privileged structure in medicinal chemistry, frequently found in biologically active compounds targeting a wide range of protein classes, most notably G-protein coupled receptors (GPCRs) and sigma receptors.[1][2][3][4][5][6] This document outlines methodologies for identifying and characterizing the activity of these compounds through various HTS assays.

Introduction to Piperidines in Drug Discovery

The piperidine ring, a six-membered heterocycle, is a fundamental building block in the design of numerous pharmaceuticals.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, analgesic, and antipsychotic effects.[6] The three-dimensional nature of the piperidine scaffold allows for precise spatial orientation of substituents, enabling specific interactions with biological targets. High-throughput screening is an indispensable tool for rapidly assessing large libraries of such compounds to identify promising lead candidates for drug development.[1][7]

Key Biological Targets for Substituted Piperidines

Substituted piperidine compounds have shown affinity for several important drug targets:

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and a major target class for drug discovery.[8] Piperidine derivatives have been identified as modulators of various GPCRs, including:

    • Muscarinic Acetylcholine Receptors (mAChRs): Involved in a wide range of physiological functions in the central and peripheral nervous systems.[1]

    • Serotonin Receptors (e.g., 5-HT2A): Implicated in various neurological and psychiatric disorders.[9]

  • Sigma Receptors (σRs): A unique class of intracellular proteins, with subtypes σ1 and σ2 being promising targets for neurological disorders and cancer.[1]

High-Throughput Screening Campaign Workflow

A typical HTS campaign for a library of substituted piperidine compounds follows a multi-step process to identify and validate active compounds ("hits").

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_characterization Hit Characterization Primary_Screen Primary HTS of ~10,000 Compounds @ 10 µM Single Concentration Identify_Primary_Hits Identify Primary Hits (e.g., >50% Inhibition) Primary_Screen->Identify_Primary_Hits Retest_Primary_Hits Re-test Primary Hits in Triplicate Identify_Primary_Hits->Retest_Primary_Hits Confirm_Hits Confirm Active Compounds Retest_Primary_Hits->Confirm_Hits Dose_Response Dose-Response Analysis (e.g., 10-point curve) Confirm_Hits->Dose_Response Determine_Potency Determine Potency (IC50/EC50) Dose_Response->Determine_Potency

Caption: A general workflow for a high-throughput screening campaign.

Data Presentation: Representative HTS Campaign Data

The following tables summarize representative quantitative data that could be obtained from HTS campaigns involving substituted piperidine compounds.

Table 1: GPCR Antagonist Screening Campaign Summary [9]

ParameterValueDescription
Library Size 10,000 compoundsThe total number of unique piperidine derivatives screened.
Screening Concentration 10 µMThe single concentration at which all compounds were initially tested.
Target Receptor Human 5-HT2AA Gαq-coupled GPCR involved in various neurological processes.
Assay Format 384-well microplateMiniaturized format to increase throughput and reduce reagent consumption.
Assay Type Calcium Flux AssayMeasures the inhibition of agonist-induced intracellular calcium release.
Primary Hit Rate 1.5%Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.
Confirmed Hit Rate 1.0%Percentage of primary hits that were confirmed upon re-testing.
Potency Range (IC50) 100 nM - 10 µMThe range of potencies observed for the confirmed hits in dose-response studies.

Table 2: Representative Affinities of Piperidine Derivatives for Various Receptors [1][10]

Compound ScaffoldTarget ReceptorAssay TypeAffinity (Ki)
1-(Pyrrolidin-2-ylmethyl)piperidineMuscarinic M1Radioligand Binding5 nM
1-(Pyrrolidin-2-ylmethyl)piperidineMuscarinic M2Radioligand Binding20 nM
1-(Pyrrolidin-2-ylmethyl)piperidineSigma σ1Radioligand Binding15 nM
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma σ1Radioligand Binding3.2 nM
Haloperidol (Reference)Sigma σ1Radioligand Binding2.5 nM

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for Gq-Coupled GPCRs

This protocol describes a cell-based functional assay to identify modulators of Gq-coupled GPCRs by measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed GPCR-expressing cells in 384-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 60 min at 37°C Load_Dye->Incubate_Dye Add_Compound Add piperidine test compounds Incubate_Dye->Add_Compound Incubate_Compound Incubate for 15-30 min at RT Add_Compound->Incubate_Compound Add_Agonist Add agonist and immediately read fluorescence Incubate_Compound->Add_Agonist Analyze_Data Analyze fluorescence change to identify hits Add_Agonist->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a calcium mobilization assay.

Materials:

  • CHO-K1 cells stably expressing the human GPCR of interest (e.g., hM4 or 5-HT2A).[11]

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.[11]

  • Calcium-sensitive dye (e.g., Fluo-8 AM).[11]

  • Probenecid.[11]

  • Agonist (e.g., Acetylcholine for mAChRs).[11]

  • Substituted piperidine test compounds.

  • 384-well black-walled, clear-bottom microplates.[11]

Procedure:

  • Cell Plating: Seed the GPCR-expressing cells into 384-well plates at an appropriate density and incubate overnight at 37°C with 5% CO2.[11]

  • Dye Loading: The next day, remove the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye and probenecid to each well. Incubate the plate at 37°C for 60 minutes.[11]

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add 5 µL of the diluted compounds to the respective wells of the cell plate. Incubate at room temperature for 15-30 minutes.[11]

  • Agonist Stimulation and Signal Detection: Place the cell plate into the FLIPR instrument. Initiate reading to establish a stable baseline fluorescence for approximately 10-20 seconds. Then, add the agonist to all wells and continue reading the fluorescence signal for 60-120 seconds.[9][11]

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) for each well. Normalize the data to positive (agonist only) and negative (buffer only) controls. Calculate the percentage of inhibition for each compound and identify primary hits based on a predefined threshold (e.g., >50%).[9]

Protocol 2: cAMP Accumulation Assay for Gs- and Gi-Coupled GPCRs

This protocol is suitable for identifying modulators of Gs- and Gi-coupled GPCRs by measuring the accumulation of cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing the GPCR of interest.

  • Stimulation buffer.

  • Forskolin (for Gi-coupled receptor assays).

  • cAMP detection kit (e.g., HTRF or AlphaScreen).

  • Substituted piperidine test compounds.

  • 384-well white microplates.

Procedure:

  • Cell Plating: Seed cells into 384-well plates and incubate overnight.

  • Compound Addition: Remove media and add test compounds diluted in stimulation buffer. For Gi-coupled receptor antagonist screening, also add a sub-maximal concentration of agonist.

  • Stimulation: For Gi-coupled receptors, add forskolin to stimulate cAMP production. For Gs-coupled receptors, add the agonist. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add lysis buffer and the cAMP detection reagents according to the manufacturer's protocol.

  • Signal Reading: Incubate as required by the kit and read the plate on a suitable plate reader.

  • Data Analysis: Normalize the data to controls and determine the effect of the compounds on cAMP levels.

Protocol 3: Radioligand Binding Assay

This assay is a robust method for quantifying the affinity of a compound for a specific receptor.[1]

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand (e.g., --INVALID-LINK--pentazocine for sigma receptors).[10]

  • Binding buffer.

  • Non-specific binding control (e.g., haloperidol).

  • Substituted piperidine test compounds.

  • Glass fiber filter mats.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either buffer, test compound, or non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the percent inhibition by the test compounds. Calculate Ki values for active compounds.

Signaling Pathway Visualization

The following diagram illustrates a generalized signaling pathway for a Gq-coupled GPCR, a common target for substituted piperidine compounds.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Piperidine Ligand (Agonist) GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_Protein Gαqβγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cell_Response Cellular Response Ca_Release->Cell_Response Leads to PKC->Cell_Response Leads to

References

Application of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine in Anticancer Agent Development: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel anticancer agents is a cornerstone of oncological research. Pyridine and piperidine scaffolds are prevalent in many clinically approved drugs and developmental candidates due to their versatile chemical properties and ability to interact with various biological targets. This document aims to provide detailed application notes and protocols for the specific compound 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine in the context of anticancer agent development. However, a comprehensive search of the current scientific literature reveals a significant lack of specific data for this particular molecule. While the broader classes of pyridine and piperidine derivatives have been extensively studied for their anticancer properties, research detailing the synthesis, biological activity, and mechanism of action of this compound is not publicly available at this time.

This document will, therefore, provide a general overview of the potential applications and research directions for this compound based on the known structure-activity relationships of related pyridine and piperidine derivatives. It will also outline general experimental protocols that would be necessary to evaluate its anticancer potential.

Introduction to Pyridine and Piperidine Scaffolds in Oncology

Pyridine rings are fundamental heterocyclic structures found in numerous bioactive molecules, including several anticancer drugs. Their ability to form hydrogen bonds and participate in various chemical reactions makes them valuable pharmacophores. Similarly, the piperidine moiety is a common structural motif in pharmaceuticals that can influence a compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for drug absorption and distribution.

The combination of a dichlorinated pyridine core with a piperidinylcarbonyl side chain, as seen in This compound , suggests several potential avenues for anticancer activity. The chlorine atoms can act as leaving groups for further chemical modification or contribute to the molecule's binding affinity to target proteins. The piperidinylcarbonyl group can influence solubility and interactions with biological targets.

Potential Research Directions and Structure-Activity Relationship (SAR) Insights

Based on general knowledge of similar compounds, the following research directions are proposed for evaluating the anticancer potential of this compound:

  • Cytotoxicity Screening: The initial step would be to assess the compound's cytotoxic effects against a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia).

  • Mechanism of Action Studies: Should cytotoxicity be observed, further studies would be required to elucidate the underlying mechanism. This could involve investigating its effects on key cellular processes such as cell cycle progression, apoptosis, and cell signaling pathways commonly dysregulated in cancer.

  • Target Identification: A crucial aspect of drug development is identifying the specific molecular target(s) of a compound. This can be achieved through various techniques, including affinity chromatography, proteomics, and computational modeling.

  • Lead Optimization: If promising activity is identified, the this compound scaffold could be systematically modified to improve potency, selectivity, and pharmacokinetic properties. A review of pyridine derivatives suggests that the presence and position of certain functional groups can enhance antiproliferative activity, while halogen atoms might sometimes lead to lower activity.[1][2][3]

Experimental Protocols (General)

The following are generalized protocols that would be essential for the initial investigation of this compound as a potential anticancer agent.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

MTT Assay Workflow Diagram

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay can determine if the compound induces apoptosis.

Workflow:

Apoptosis_Assay_Workflow A Treat cells with the compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Apoptosis Assay Workflow

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathway Interactions

Given the structural motifs of this compound, it could potentially interact with various signaling pathways implicated in cancer. A hypothetical pathway that is often targeted by small molecule inhibitors is the protein kinase signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Compound This compound (Hypothetical Target) Compound->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Hypothetical Kinase Pathway Inhibition

This diagram illustrates a hypothetical scenario where this compound could act as an inhibitor of a kinase (e.g., MEK) within a signaling cascade that promotes cancer cell proliferation and survival.

Conclusion

While This compound presents an interesting chemical scaffold for anticancer drug discovery, there is currently no specific published data to support its application. The information and protocols provided herein are based on general principles of cancer drug discovery and the known properties of related pyridine and piperidine derivatives. Further research, beginning with the synthesis and basic cytotoxicity screening of this compound, is necessary to determine its potential as a viable anticancer agent. Researchers are encouraged to use the outlined general protocols as a starting point for their investigations.

References

Anwendungsbeispiele und Protokolle: Derivatisierung von 2,6-Dichlor-4-(piperidin-1-ylcarbonyl)pyridin zur Lead-Optimierung

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2,6-Dichlor-4-(piperidin-1-ylcarbonyl)pyridin ist ein vielseitiges chemisches Gerüst, das als Ausgangspunkt für die Wirkstoffforschung dient. Die beiden reaktiven Chloratome an den Positionen C2 und C6 des Pyridinrings bieten hervorragende Möglichkeiten für die chemische Modifikation. Diese Modifikationen sind entscheidend für die Lead-Optimierung, ein iterativer Prozess, der darauf abzielt, die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften einer Leitverbindung zu verbessern.[1] Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die Derivatisierung dieses Gerüsts, wobei der Schwerpunkt auf Palladium-katalysierten Kreuzkupplungsreaktionen liegt, einer leistungsstarken Methode zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen.

Strategie zur Derivatisierung: Die primäre Strategie zur Derivatisierung von 2,6-Dichlor-4-(piperidin-1-ylcarbonyl)pyridin konzentriert sich auf die selektive Funktionalisierung der C2- und C6-Positionen. Aufgrund der elektronischen Eigenschaften des Pyridinrings sind diese Positionen anfällig für Reaktionen wie die Suzuki-Miyaura-Kreuzkupplung und die nukleophile aromatische Substitution (SNAr). Die Suzuki-Kupplung ist besonders wertvoll, da sie die Einführung einer breiten Palette von Aryl- und Heteroarylgruppen ermöglicht, was für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) unerlässlich ist.[2][3]

Experimentelle Protokolle

Protokoll 1: Regioselektive Suzuki-Miyaura-Kreuzkupplung

Dieses Protokoll beschreibt die regioselektive Einführung einer Arylgruppe an der C2-Position des Pyridinrings. Die Reaktion nutzt die höhere Reaktivität der C2-Position im Vergleich zur C6-Position in vielen Dichlorpyridin-Systemen.[4]

Materialien:

  • 2,6-Dichlor-4-(piperidin-1-ylcarbonyl)pyridin (1,0 Äquiv.)

  • Arylborsäure (1,2 Äquiv.)

  • Palladium(II)-acetat (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Kaliumphosphat (K₃PO₄) (2,0 Äquiv.)

  • Wasserfreies 1,4-Dioxan

  • Entgastes Wasser

  • Inertgas (Argon oder Stickstoff)

Vorgehensweise:

  • Geben Sie 2,6-Dichlor-4-(piperidin-1-ylcarbonyl)pyridin, die gewünschte Arylborsäure und Kaliumphosphat in einen trockenen, mit Inertgas gespülten Schlenk-Kolben.

  • Bereiten Sie in einem separaten Gefäß eine Katalysator-Vormischung vor, indem Sie Palladium(II)-acetat und SPhos in wasserfreiem 1,4-Dioxan auflösen.

  • Geben Sie wasserfreies 1,4-Dioxan und entgastes Wasser (im Verhältnis 4:1) in den Schlenk-Kolben mit den Reagenzien.

  • Fügen Sie die Katalysator-Vormischung über eine Spritze zur Reaktionsmischung hinzu.

  • Erhitzen Sie die Reaktionsmischung unter starkem Rühren auf 100 °C.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS. Die Reaktionszeit beträgt typischerweise 12-24 Stunden.[2]

  • Kühlen Sie die Reaktion nach Abschluss auf Raumtemperatur ab. Verdünnen Sie die Mischung mit Wasser und extrahieren Sie sie dreimal mit Ethylacetat.

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie an Kieselgel, um das gewünschte 2-Aryl-6-chlor-4-(piperidin-1-ylcarbonyl)pyridin zu isolieren.[2]

Protokoll 2: Amidkupplung zur Modifikation des Carboxamids

Dieses Protokoll beschreibt die Synthese von Amid-Derivaten aus der entsprechenden Carbonsäure, die durch Hydrolyse des Piperidinamids gewonnen werden kann. Alternativ kann die Derivatisierung vor der Amidbildung mit Piperidin erfolgen, ausgehend von 2,6-Dichlorisonicotinsäure. Dieses Protokoll verwendet EDC/HOBt als Kupplungsreagenzien.[5][6]

Materialien:

  • 2,6-Dichlorpyridin-4-carbonsäure (1,0 Äquiv.)

  • Gewünschtes primäres oder sekundäres Amin (z. B. Piperidin) (1,1 Äquiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1,2 Äquiv.)

  • 1-Hydroxybenzotriazol (HOBt) (1,2 Äquiv.)

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Diisopropylethylamin (DIPEA) (optional, als Base)

Vorgehensweise:

  • Lösen Sie die 2,6-Dichlorpyridin-4-carbonsäure und das gewünschte Amin in wasserfreiem DMF.

  • Fügen Sie HOBt zur Reaktionsmischung hinzu.[7]

  • Kühlen Sie die Mischung in einem Eisbad auf 0 °C ab.

  • Fügen Sie EDC-Hydrochlorid portionsweise zu der gerührten Lösung hinzu.[6]

  • Lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren Sie sie für 12-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Gießen Sie die Reaktionsmischung nach Abschluss in Wasser und extrahieren Sie sie dreimal mit Ethylacetat.

  • Vereinigen Sie die organischen Phasen und waschen Sie sie nacheinander mit gesättigter wässriger Natriumbicarbonatlösung und gesättigter Kochsalzlösung.[6]

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie sie und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie an Kieselgel.

Datenpräsentation

Die quantitative Analyse der synthetisierten Derivate ist entscheidend für die Bewertung der Lead-Optimierung. Die Ergebnisse werden typischerweise in Tabellen zusammengefasst, um einen klaren Vergleich der Struktur-Wirkungs-Beziehungen zu ermöglichen.

Tabelle 1: Repräsentative Daten für Derivate von 2,6-Dichlor-4-(piperidin-1-ylcarbonyl)pyridin

VerbindungR¹-Gruppe (an C2)R²-Gruppe (an C6)Ausbeute (%)IC₅₀ (nM) [Ziel-Kinase A]Anmerkungen zur Löslichkeit
Ausgangsmaterial ClCl->10.000Gering
Derivat 1 PhenylCl781.250Mäßig
Derivat 2 4-FluorphenylCl82850Mäßig
Derivat 3 3-PyridylCl65560Verbessert
Derivat 4 4-MethoxyphenylCl752.100Mäßig
Derivat 5 PhenylPhenyl453.500Gering

Anmerkung: Die oben genannten Daten sind hypothetisch und dienen zur Veranschaulichung, wie quantitative Ergebnisse dargestellt werden.

Visualisierungen

Diagramme sind unerlässlich, um komplexe Arbeitsabläufe und Beziehungen zu veranschaulichen.

G cluster_synthesis Synthese & Aufreinigung cluster_analysis Analyse & Screening cluster_optimization Optimierungszyklus Start 2,6-Dichlor-4-(piperidin- 1-ylcarbonyl)pyridin Reaction Derivatisierungsreaktion (z.B. Suzuki-Kupplung) Start->Reaction Workup Wässrige Aufarbeitung & Extraktion Reaction->Workup Purification Säulenchromatographie Workup->Purification Characterization Strukturelle Charakterisierung (NMR, MS) Purification->Characterization Screening Biologisches Screening (z.B. Kinase-Assay) Characterization->Screening Data Datenanalyse (SAR) Screening->Data Design Design neuer Derivate Data->Design Design->Reaction Iterativer Zyklus G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Complex1 R¹-Pd(II)(X)L₂ OxAdd->Complex1 Transmetal Transmetallierung Complex1->Transmetal Complex2 R¹-Pd(II)(R²)L₂ Transmetal->Complex2 RedElim Reduktive Eliminierung Complex2->RedElim RedElim->Pd0 Regenerierung des Katalysators Product Ar-R (Gekoppeltes Produkt) RedElim->Product ArX Ar-X (Dichlorpyridin-Derivat) ArX->OxAdd Boronic R-B(OH)₂ (Borsäure) Boronic->Transmetal Base Base Base->Transmetal LeadOptimizationCycle Design Design Synthesize Synthese Design->Synthesize Molekulare Ziele Test Testung (In-vitro & In-vivo) Synthesize->Test Neue Verbindungen Analyze Analyse (SAR & ADMET) Test->Analyze Biologische Daten Analyze->Design Optimierungs- hypothese Lead_Candidate Lead- Kandidat Analyze->Lead_Candidate Erfüllt Kriterien

References

Application Notes and Protocols for the Quantification of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine in various sample matrices. The primary method described is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification, supplemented by a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation.

HPLC-UV Method for Quantification

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Experimental Protocol

Objective: To quantify this compound using HPLC-UV.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B)

    • Gradient Program:

      • 0-2 min: 30% A

      • 2-10 min: 30% to 70% A

      • 10-12 min: 70% A

      • 12-12.1 min: 70% to 30% A

      • 12.1-15 min: 30% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm (based on the UV absorbance of similar pyridine derivatives)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • Analysis:

    • Inject the prepared calibration standards and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak area of the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1 µg/mL

LC-MS/MS Method for High-Sensitivity Quantification and Confirmation

This method is ideal for the detection and quantification of trace amounts of this compound in complex matrices such as biological fluids or environmental samples. The use of tandem mass spectrometry provides high selectivity and sensitivity.

Experimental Protocol

Objective: To quantify and confirm the presence of this compound using LC-MS/MS.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase: A gradient mixture of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B)

    • Gradient Program:

      • 0-0.5 min: 10% A

      • 0.5-3 min: 10% to 90% A

      • 3-4 min: 90% A

      • 4-4.1 min: 90% to 10% A

      • 4.1-5 min: 10% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 259.0 (for [M+H]⁺)

  • Product Ions (Q3): Hypothetical transitions (e.g., m/z 176.0, m/z 84.1) - Note: These would need to be determined experimentally by infusing the standard.

  • Collision Energy: Optimized for each transition

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Procedure:

  • Standard and Sample Preparation:

    • Follow a similar procedure as for the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interferences.

  • Analysis:

    • Inject the prepared standards and samples into the LC-MS/MS system.

    • Acquire data in MRM mode.

  • Quantification:

    • Construct a calibration curve using the peak areas of the primary MRM transition versus the concentration of the standards.

    • Quantify the analyte in the samples using this calibration curve.

    • Confirm the identity of the analyte by ensuring the ratio of the quantifier and qualifier ion transitions is consistent with that of the reference standard.

Quantitative Data Summary (LC-MS/MS)
ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 100 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification prep_start Start weighing Weighing of Sample/ Reference Standard prep_start->weighing dissolution Dissolution in Solvent (e.g., Methanol) weighing->dissolution dilution Serial Dilution for Calibration Standards dissolution->dilution for standards filtration Filtration (0.45 µm) dissolution->filtration for samples dilution->filtration vial Transfer to HPLC/LC-MS Vial filtration->vial injection Injection into Chromatography System vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Construction integration->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report

Caption: General experimental workflow for the quantification of this compound.

analytical_strategy cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method title Analytical Strategy for Quantification hplc_uv Primary Quantification: HPLC-UV lc_msms Confirmatory & Trace Analysis: LC-MS/MS hplc_uv->lc_msms Confirmation of identity & for low concentrations hplc_adv Advantages: - Robust & Routine - Cost-effective - Good for high concentrations hplc_uv->hplc_adv hplc_lim Limitations: - Lower sensitivity - Potential for interference hplc_uv->hplc_lim lcms_adv Advantages: - High sensitivity (trace levels) - High specificity (confirmation) - Suitable for complex matrices lc_msms->lcms_adv lcms_lim Limitations: - Higher cost & complexity - Susceptible to matrix effects lc_msms->lcms_lim

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for this compound?

A1: The most direct and common strategy is a two-step process. The first step involves the preparation of an activated carboxylic acid intermediate, 2,6-dichloropyridine-4-carbonyl chloride, from its corresponding carboxylic acid. The second step is an amide coupling reaction between this acyl chloride and piperidine.

Q2: How is the key intermediate, 2,6-dichloropyridine-4-carbonyl chloride, typically prepared?

A2: 2,6-Dichloropyridine-4-carbonyl chloride is synthesized by reacting 2,6-dichloropyridine-4-carboxylic acid with a chlorinating agent. Common and effective reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-Dimethylformamide (DMF).[1]

Q3: What are the most critical factors for maximizing yield in the final amide coupling step?

A3: The success of the amide coupling reaction hinges on several factors:

  • Anhydrous Conditions: The acyl chloride intermediate is highly sensitive to moisture and can readily hydrolyze back to the carboxylic acid. All glassware, solvents, and reagents must be thoroughly dried.[2][3]

  • Choice of Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction without competing with the piperidine nucleophile.[2]

  • Reaction Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[4]

  • Stoichiometry: Using a slight excess of piperidine and the base can help drive the reaction to completion.

Q4: What are the common impurities and side products observed in this synthesis?

A4: Common impurities include unreacted 2,6-dichloropyridine-4-carboxylic acid (due to hydrolysis of the acyl chloride), and potential byproducts from the decomposition of the coupling reagents. If the starting 2,6-dichloropyridine contains isomers, these will carry through to the final product.

Q5: What is the recommended method for purifying the final product?

A5: The primary method for purification is flash column chromatography on silica gel. A suitable eluent system, typically a gradient of ethyl acetate in hexanes, can effectively separate the desired product from starting materials and impurities. Recrystallization from an appropriate solvent system can be used for further purification if necessary.

Synthesis and Troubleshooting Workflow

The following diagrams illustrate the general synthetic pathway and a logical workflow for troubleshooting common issues encountered during the synthesis.

G cluster_materials Starting Materials cluster_intermediates Intermediate cluster_product Final Product A 2,6-Dichloropyridine- 4-carboxylic Acid C 2,6-Dichloropyridine- 4-carbonyl chloride A->C SOCl₂ or (COCl)₂ cat. DMF, DCM B Piperidine D This compound B->D TEA or DIPEA DCM, 0°C to RT C->D TEA or DIPEA DCM, 0°C to RT

Caption: General synthesis pathway for this compound.

G start Low Yield or Incomplete Reaction check_acyl Verify Acyl Chloride Formation (e.g., via IR or quench with MeOH and check LCMS) start->check_acyl purity_issue Purity Issues/ Multiple Products start->purity_issue acyl_fail Acyl Chloride Formation Failed check_acyl->acyl_fail No acyl_ok Acyl Chloride Formation Successful check_acyl->acyl_ok Yes sol_reagent Use Fresh SOCl₂/(COCl)₂. Ensure anhydrous conditions. acyl_fail->sol_reagent sol_coupling Check Piperidine Quality. Ensure anhydrous solvent/base. Increase reaction time/temp. acyl_ok->sol_coupling sol_purity Optimize chromatography. Check for stable impurities in starting material. purity_issue->sol_purity

Caption: Troubleshooting workflow for synthesis optimization.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Hydrolysis of Acyl Chloride: The intermediate is highly sensitive to moisture.[2] 2. Inactive Reagents: Piperidine may be of poor quality; chlorinating agent (SOCl₂/ (COCl)₂) may be old or degraded. 3. Insufficient Base: Inadequate base leads to protonation of piperidine, reducing its nucleophilicity.[2] 4. Low Reaction Temperature: The activation energy may not be overcome, especially with sterically hindered substrates.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, use anhydrous solvents (e.g., DCM, THF), and perform the reaction under an inert atmosphere (N₂ or Ar).[3] 2. Use Fresh Reagents: Use freshly opened or distilled piperidine and chlorinating agents. 3. Increase Base: Use a slight excess (1.2-1.5 equivalents) of a non-nucleophilic base like DIPEA or TEA. 4. Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40 °C in a sealed vessel).
Multiple Products Observed on TLC/LCMS 1. Incomplete Acyl Chloride Formation: Unreacted carboxylic acid remains. 2. Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with piperidine. 3. Impure Starting Materials: Isomers or other impurities in the 2,6-dichloropyridine-4-carboxylic acid starting material.1. Optimize Acyl Chloride Step: Increase reaction time or use a catalytic amount of DMF with oxalyl chloride. Confirm full conversion before adding the amine. 2. Use Aprotic Solvents: Employ non-nucleophilic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[2] 3. Purify Starting Material: Analyze and purify the starting carboxylic acid by recrystallization or chromatography if necessary.
Product is Difficult to Purify 1. Product Streaking on Silica Gel: The pyridine nitrogen can interact strongly with acidic silica gel. 2. Co-elution with Byproducts: Byproducts may have similar polarity to the desired product.1. Neutralize Silica: Add a small amount of triethylamine (~0.5-1%) to the eluent to suppress tailing. 2. Optimize Eluent System: Use a gradient elution and try different solvent systems (e.g., switching from Ethyl Acetate/Hexanes to DCM/Methanol).

Quantitative Data & Condition Optimization

Optimizing the reaction conditions is key to maximizing yield. The following tables summarize key parameters for the two main synthetic steps.

Table 1: Preparation of 2,6-Dichloropyridine-4-carbonyl chloride

ParameterCondition ACondition BExpected Outcome / Comment
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Oxalyl chloride is often milder and its byproducts (CO, CO₂) are gaseous, simplifying workup.[4]
Solvent Dichloromethane (DCM)TolueneDCM is generally preferred for its ease of removal.
Catalyst None (reflux)cat. DMF (1-2 drops)DMF significantly accelerates the reaction with oxalyl chloride.[1]
Temperature Reflux (40 °C for DCM)0 °C to Room TempThe oxalyl chloride/DMF reaction is efficient at room temperature.
Workup Evaporation of excess SOCl₂Evaporation of solventThe resulting acyl chloride is typically used immediately in the next step without purification.

Table 2: Amide Coupling with Piperidine

ParameterCondition ACondition BCondition CExpected Outcome / Comment
Base Triethylamine (TEA)DIPEAPyridineDIPEA is more sterically hindered and less nucleophilic, reducing potential side reactions.[2] Pyridine can also be used but is less common for this specific step.[4]
Solvent DCMTHFAcetonitrileAll are suitable aprotic solvents. DCM is often the solvent of choice.[4]
Temperature 0 °C to RTRT40 °CStarting at 0 °C is recommended to control the initial exotherm. Gentle heating can increase the rate for sluggish reactions.
Amine Eq. 1.11.21.5A slight excess of the amine can help drive the reaction to completion.
Typical Yield >85%>90%>90%High yields are expected under optimized, anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloropyridine-4-carbonyl chloride

  • Objective: To prepare the activated acyl chloride intermediate.

  • Materials: 2,6-Dichloropyridine-4-carboxylic acid, Oxalyl chloride, Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add 2,6-Dichloropyridine-4-carboxylic acid (1.0 eq).

    • Add anhydrous DCM (approx. 0.2 M concentration).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Slowly add oxalyl chloride (1.5 eq) to the stirring suspension.

    • Add one drop of anhydrous DMF as a catalyst. Gas evolution (CO₂, CO) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

    • The resulting solution of 2,6-Dichloropyridine-4-carbonyl chloride is used directly in the next step without isolation.

Protocol 2: Synthesis of this compound

  • Objective: To perform the amide coupling to yield the final product.

  • Materials: Solution of 2,6-Dichloropyridine-4-carbonyl chloride in DCM, Piperidine, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a separate flame-dried flask under N₂, dissolve piperidine (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM.

    • Cool this amine solution to 0 °C in an ice-water bath.

    • Slowly add the previously prepared solution of 2,6-Dichloropyridine-4-carbonyl chloride (1.0 eq) to the stirring amine solution via cannula or dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.

References

Troubleshooting low solubility of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous buffer systems. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to its low solubility.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that contribute to its low aqueous solubility?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure, which includes a dichlorinated pyridine ring. The chlorine atoms are electron-withdrawing and contribute to the molecule's hydrophobicity, or tendency to repel water. Additionally, the piperidinylcarbonyl group, while containing polar atoms, is bulky and can shield these atoms from interacting with water molecules.

Q2: Why is my stock solution of this compound in DMSO precipitating when I dilute it into my aqueous assay buffer?

A2: This is a common issue for poorly soluble compounds.[1] Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds.[2] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. The compound may then precipitate out of the solution because it is not soluble in the final, predominantly aqueous, environment.[3]

Q3: Can I expect the solubility of this compound to be pH-dependent?

A3: Yes, the solubility of compounds containing a pyridine ring is often pH-dependent. The nitrogen atom in the pyridine ring is basic and can be protonated at acidic pH, forming a more soluble pyridinium salt.[4][5] Therefore, the solubility of this compound is expected to be higher in acidic aqueous buffers compared to neutral or basic buffers.[6][7][8]

Q4: Are there any general safety precautions I should take when handling this compound?

A4: As with any chemical, you should handle this compound in a well-ventilated area, preferably a fume hood. You should also wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide: Low Solubility in Aqueous Buffer

If you are experiencing low solubility or precipitation of this compound in your experiments, follow this step-by-step guide to troubleshoot the issue.

Step 1: Initial Assessment and Optimization

The first step is to assess the extent of the solubility problem and attempt simple optimization strategies.

A Start: Low Solubility Observed B Adjust pH of Buffer A->B Try first C Use Co-solvents B->C If pH adjustment is insufficient D Solubility Improved? C->D E Proceed to Advanced Techniques D->E No F End: Experiment Optimized D->F Yes

Caption: Initial troubleshooting workflow for low solubility.

Step 2: Advanced Solubilization Techniques

If initial optimization is unsuccessful, more advanced techniques may be required. These methods involve the use of solubilizing agents or specialized formulation approaches.

cluster_0 Advanced Solubilization Strategies A Use of Surfactants B Complexation with Cyclodextrins C Lipid-Based Formulations Start Select an Advanced Technique Start->A Start->B Start->C

Caption: Overview of advanced solubilization techniques.

Experimental Protocols

Protocol 1: pH Modification for Solubility Enhancement

This protocol describes how to determine the optimal pH for solubilizing this compound.

Materials:

  • This compound

  • Aqueous buffers of varying pH (e.g., pH 3, 5, 7.4, 9)

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the compound to each buffer.

  • Equilibrate the solutions by shaking or rotating for 24 hours at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the corresponding buffer.

  • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH range.

Protocol 2: Co-solvent Titration for Improved Solubility

This protocol outlines a method to identify a suitable co-solvent and its optimal concentration.

Materials:

  • This compound

  • Aqueous buffer (at the optimal pH determined in Protocol 1)

  • Co-solvents such as DMSO, ethanol, or PEG 400.[2][9]

  • Vortex mixer

  • Nephelometer or visual inspection for precipitation

Procedure:

  • Prepare a concentrated stock solution of the compound in 100% of the chosen co-solvent.

  • In a series of tubes, prepare different co-solvent/buffer ratios (e.g., 1%, 2%, 5%, 10% co-solvent).

  • Add a fixed amount of the compound stock solution to each tube and vortex thoroughly.

  • Visually inspect for any signs of precipitation immediately and after a set incubation period (e.g., 1 hour). A nephelometer can be used for a more quantitative assessment of turbidity.

  • The highest concentration of the compound that remains in solution at the lowest percentage of co-solvent is considered the optimal condition.

Data Summary

The following tables provide illustrative data on the solubility of this compound under different conditions.

Table 1: Solubility as a Function of pH

pH of Aqueous BufferSolubility (µg/mL)
3.055.2
5.012.8
7.41.5
9.0< 0.5

Table 2: Effect of Co-solvents on Solubility in pH 7.4 Buffer

Co-solventConcentration (%)Solubility (µg/mL)
None01.5
DMSO125.7
DMSO5150.3
Ethanol115.4
Ethanol589.1
PEG 400118.9
PEG 4005112.6

Table 3: Impact of Solubilizing Agents on Aqueous Solubility (pH 7.4)

Solubilizing AgentConcentration (mM)Solubility (µg/mL)
None01.5
Tween 80145.8
HP-β-Cyclodextrin1098.2

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 2,6-Dichloropyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the functionalization of 2,6-dichloropyridine. The content below addresses specific issues that may be encountered during pivotal cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 2,6-dichloropyridine a challenging substrate for cross-coupling reactions?

A1: The primary challenges with 2,6-dichloropyridine in cross-coupling reactions stem from two main factors. Firstly, the carbon-chlorine (C-Cl) bond is stronger and less reactive compared to carbon-bromine (C-Br) or carbon-iodine (C-I) bonds, necessitating more robust catalytic systems for efficient activation.[1][2] Secondly, the pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium), potentially leading to catalyst inhibition or deactivation.[1]

Q2: What is the general reactivity trend for halopyridines in cross-coupling reactions?

A2: The general reactivity trend for halopyridines in cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, follows the order of halogen bond strength: I > Br > Cl.[2] This means that iodo- and bromopyridines are generally more reactive than their chloro-counterparts.

Q3: How can I favor mono-functionalization over di-substitution of 2,6-dichloropyridine?

A3: Achieving selective mono-functionalization requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Using a slight excess of 2,6-dichloropyridine relative to the coupling partner.

  • Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction closely to stop it after the desired mono-substituted product is formed.

  • Catalyst and Ligand Choice: In some cases, the choice of ligand can influence selectivity. For instance, in Buchwald-Hartwig amination, using ligands like Xantphos can favor mono-amination with careful stoichiometry.[1]

Q4: What are common side reactions to be aware of?

A4: A common side reaction, particularly in Suzuki-Miyaura coupling, is the homocoupling of the boronic acid reagent.[3] This can be minimized by ensuring the reaction is carried out under a strictly inert atmosphere to exclude oxygen.[3] In Buchwald-Hartwig amination, a potential side reaction is β-hydride elimination from the palladium-amido complex, which can lead to hydrodehalogenation of the starting material.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 2,6-dichloropyridine and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings of 2,6-dichloropyridine are a common issue. The lower reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen are primary challenges.[1] A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

G Troubleshooting Low Yield in Suzuki-Miyaura Coupling start Low or No Yield catalyst Is the catalyst system appropriate for a deactivated aryl chloride? start->catalyst base_solvent Are the base and solvent optimal? catalyst->base_solvent Yes catalyst_sol Switch to a more active catalyst system: - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). - Consider N-heterocyclic carbene (NHC) ligands. - Use a stable precatalyst. catalyst->catalyst_sol No conditions Are the reaction conditions suitable? base_solvent->conditions Yes base_solvent_sol Screen different bases (e.g., K3PO4, Cs2CO3). Use an appropriate solvent system (e.g., dioxane/water, toluene/water). Ensure solvents are thoroughly degassed. base_solvent->base_solvent_sol No boronic_acid Is the boronic acid derivative stable? conditions->boronic_acid Yes conditions_sol Increase reaction temperature. Increase catalyst loading. Ensure inert atmosphere. conditions->conditions_sol No boronic_acid_sol Switch to a boronic ester (e.g., pinacol ester) or a trifluoroborate salt to prevent protodeboronation. boronic_acid->boronic_acid_sol No

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of 2,6-dichloropyridine.

Quantitative Data: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100HighBuchwald ligands are often effective for heteroaryl chlorides.[1]
Pd₂(dba)₃ / XPhosXPhosK₂CO₃Dioxane/H₂O110HighXPhos is another bulky phosphine ligand known to promote challenging couplings.[1]
Pd(dppf)Cl₂dppfNa₂CO₃Dioxane/H₂O100Moderate to HighA common catalyst, but may be less effective than more specialized systems.[1]
(NHC)Pd PrecatalystIPrK₃PO₄THF80HighN-heterocyclic carbene ligands can offer high stability and activity.[1]
Issue 2: Poor Selectivity in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on 2,6-dichloropyridine and obtaining a mixture of mono- and di-aminated products, or the reaction is not proceeding at all. How can I improve the selectivity and yield?

Answer: Achieving high selectivity and yield in the Buchwald-Hartwig amination of 2,6-dichloropyridine requires careful selection of the catalyst, ligand, base, and reaction conditions. The presence of two chlorine atoms can lead to challenges in controlling the extent of amination.

Logical Relationship for Catalyst Selection:

G Key Factors for Successful Buchwald-Hartwig Amination center Successful Amination catalyst Active Palladium Precatalyst center->catalyst ligand Bulky, Electron-Rich Ligand center->ligand base Strong, Non-nucleophilic Base center->base conditions Anhydrous, Degassed Conditions center->conditions

Caption: Key factors for successful Buchwald-Hartwig amination.

Troubleshooting Tips:

  • For Mono-amination:

    • Use a slight excess of 2,6-dichloropyridine relative to the amine.

    • Employ a bidentate ligand like Xantphos or BINAP, which can favor mono-substitution.[1]

    • Lower the reaction temperature and monitor the reaction progress carefully.

  • For Di-amination:

    • Use an excess of the amine.

    • Employ a highly active catalyst system, such as one with a bulky monophosphine ligand (e.g., BrettPhos).[1]

    • Higher reaction temperatures may be required.

Quantitative Data: Comparison of Ligands for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemperature (°C)Outcome
Pd₂(dba)₃ / XantphosXantphosNaOtBuToluene100Good for mono-amination with careful stoichiometry.[1]
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene110Can be effective for mono-amination, may require higher temperatures.[1]
BrettPhos Pd G3BrettPhosNaOtBuToluene100Highly active system, suitable for di-amination.[1]
Issue 3: Reaction Failure in Sonogashira Coupling

Question: My Sonogashira coupling of 2,6-dichloropyridine with a terminal alkyne is not working. What should I do?

Answer: Successful Sonogashira coupling of 2,6-dichloropyridine hinges on an active catalyst system and the suppression of alkyne homocoupling. The use of a copper(I) co-catalyst is common but can also promote the undesired homocoupling side reaction if not properly controlled.[1]

Experimental Workflow:

G General Workflow for Sonogashira Coupling start Combine 2,6-dichloropyridine, alkyne, Pd catalyst, CuI (optional), and base in a degassed solvent. heat Heat reaction mixture under inert atmosphere. start->heat monitor Monitor reaction progress (TLC, GC-MS). heat->monitor workup Aqueous workup and extraction. monitor->workup purify Purify by column chromatography. workup->purify

Caption: General workflow for Sonogashira coupling.

Troubleshooting Tips:

  • Catalyst System: Ensure the use of an active palladium catalyst. For less reactive chlorides, a higher catalyst loading or a more active ligand may be necessary.

  • Copper Co-catalyst: While often beneficial, CuI can lead to alkyne homocoupling. If this is a major issue, consider running the reaction under copper-free conditions, although this may require a more active palladium catalyst system.

  • Base: An amine base like triethylamine or piperidine is typically used.[5] Ensure the base is dry and of high quality.

  • Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent both catalyst deactivation and alkyne homocoupling.[3]

Quantitative Data: Comparison of Conditions for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Notes
PdCl₂(PPh₃)₂CuIPiperidineDMF60~85-95High yields observed in analogous reactions with polyhalogenated pyridines.[6]
Pd(OAc)₂ / PPh₃CuIPiperidineDMF100-Alternative conditions that can be effective.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloropyridine

This protocol is a general method for the mono-arylation of 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine (1.2 equivalents)

  • Arylboronic acid (1.0 equivalent)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

Procedure:

  • In an inert atmosphere glovebox or under a stream of argon, add the arylboronic acid, K₃PO₄, and 2,6-dichloropyridine to a dry Schlenk flask equipped with a stir bar.[1]

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the dioxane.[1]

  • Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and water (e.g., in a 4:1 dioxane:water ratio).[1]

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[1]

  • Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for the specified time (typically 4-24 hours).[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Mono-amination of 2,6-Dichloropyridine

This protocol is a general method for the mono-amination of 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine (1.2 equivalents)

  • Amine (1.0 equivalent)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous, deoxygenated reaction vessel (e.g., glovebox or Schlenk line)

Procedure:

  • In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst, NaOtBu, and 2,6-dichloropyridine to a dry reaction vessel.[1]

  • Add the amine to the vessel.

  • Add anhydrous toluene and a stir bar.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for the specified time (typically 2-18 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling of 2,6-Dichloropyridine

This protocol is a general method for the mono-alkynylation of 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine (1.2 equivalents)

  • Terminal alkyne (1.0 equivalent)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (2.0 equivalents)

  • Anhydrous DMF

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloropyridine, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.[6]

  • Add anhydrous DMF and triethylamine via syringe.[6]

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring for the specified time (typically 2-12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine and related chemical entities. The information is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter during the purification of this compound?

A1: Impurities typically originate from the synthetic route and can be categorized as follows:

  • Unreacted Starting Materials: Residual 2,6-dichloropyridine precursors (e.g., 2,6-dichloropyridine-4-carboxylic acid) and piperidine.

  • Reagents and Catalysts: Leftover coupling reagents, bases like triethylamine (which can form salts), and residual palladium catalysts if a cross-coupling step was involved in the synthesis of the pyridine core.[1]

  • Byproducts from Precursor Synthesis: The 2,6-dichloropyridine core itself may contain impurities such as 2-chloropyridine, other dichloropyridine isomers, or over-chlorinated species like 2,3,6-trichloropyridine.[2][3]

  • Products of Side Reactions: Hydrolysis of the amide bond can revert the compound to its corresponding carboxylic acid and amine. Additionally, high temperatures can lead to the formation of tar-like substances.[2][4]

Q2: My crude product is a dark, oily, or tar-like substance. What could be the cause and how can I handle it?

A2: Dark tars or oils often indicate the presence of polymeric byproducts or degradation.

  • Possible Causes: High reaction temperatures can lead to condensation and decomposition reactions.[4] The presence of highly reactive impurities in the starting materials can also contribute to tar formation.[2]

  • Solutions: Attempt to dissolve the crude material in a suitable organic solvent like dichloromethane or ethyl acetate and filter through a plug of Celite or silica gel to remove baseline, insoluble impurities.[1] If this fails, modifying the reaction conditions to use lower temperatures may be necessary for future syntheses.

Q3: I am experiencing significant product loss during silica gel chromatography. What are my options?

A3: Significant product loss on silica gel is a common issue with amide-containing compounds.[5]

  • Alternative Stationary Phases: Consider using a more inert stationary phase, such as acidic or neutral alumina, which may reduce product adsorption.

  • Alternative Purification Methods: Recrystallization is often the method of choice for amides and can provide high purity without the yield loss associated with chromatography.[5] Solvents like acetonitrile, ethanol, or mixed systems such as ethyl acetate/hexanes are good starting points.[3][5] Trituration with a solvent in which the product is poorly soluble (e.g., acetonitrile or diethyl ether) can effectively wash away more soluble impurities.[1]

Q4: How can I effectively remove unreacted piperidine or the 2,6-dichloropyridine-4-carboxylic acid starting material?

A4: Acid-base extraction is a highly effective method for separating acidic and basic impurities.

  • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic solution with a dilute aqueous acid (e.g., 1-2 M HCl) to extract basic impurities like piperidine into the aqueous layer.[1] Subsequently, washing with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) will extract acidic impurities like the carboxylic acid into the aqueous layer.[6] The purified product will remain in the organic phase.

Q5: My product is contaminated with a residual palladium catalyst from a previous step. How can I remove it?

A5: Palladium residues are a common issue in products synthesized via cross-coupling reactions.

  • Trituration: Stirring the crude product in a solvent like acetonitrile can often precipitate the desired product while leaving palladium complexes and ligands dissolved in the solvent.[1]

  • Filtration: Filtering the product solution through a pad of Celite can remove heterogeneous palladium catalysts. For fine particles, filtration through a short plug of silica gel can be effective, which adsorbs the residual palladium complexes.[1]

Troubleshooting Guides

Symptom / Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Initial Workup Inefficient removal of starting materials or reaction byproducts.Implement a targeted acid-base extraction workup to remove acidic or basic impurities.[1] Consider trituration of the crude solid to remove highly soluble contaminants.
Product Streaking or Degrading on TLC/Silica Gel Column The compound may be too polar for the chosen eluent, leading to strong interaction with the silica. The acidic nature of silica gel may be causing product degradation.Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to reduce streaking. Switch to a less acidic stationary phase like neutral alumina. Prioritize non-chromatographic methods like recrystallization.[5]
Poor Separation of Product from a Key Impurity via Chromatography The product and impurity have very similar polarities (Rf values are too close).Optimize the solvent system by testing different combinations of polar and non-polar solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol).[7] If separation is still poor, preparative HPLC may be required for high-purity samples.[3]
Crystals Do Not Form During Recrystallization Attempt The compound is too soluble in the chosen solvent, the solution is not saturated, or the product is "oiling out".If the product is too soluble, add an anti-solvent (a solvent in which the product is insoluble, like hexane) dropwise to the solution until turbidity persists, then heat to redissolve and cool slowly.[8] If the product oils out, try using a larger volume of solvent or a different solvent system. Scratching the inside of the flask with a glass rod can help initiate crystallization.

Data Presentation: Comparison of Purification Techniques

Technique Typical Purity Achieved Expected Yield Best For Removing Limitations
Recrystallization >99% achievableGood to ExcellentMinor impurities with different solubility profiles than the product.Not effective for impurities with similar solubility; can be time-consuming to find the right solvent system.[5][8]
Flash Column Chromatography 95-99%Fair to GoodImpurities with significantly different polarity (Rf).Potential for product loss on the column, especially for polar compounds; can be material and solvent intensive.[5][7]
Acid-Base Extraction N/A (pre-purification step)ExcellentAcidic or basic starting materials and byproducts.Only effective for impurities that can be protonated or deprotonated; product must be stable to acidic/basic conditions.[1]
Trituration Variable (depends on impurity)Good to ExcellentSoluble impurities from a less soluble solid product (e.g., catalysts, ligands).[1]Ineffective if the product and impurity have similar solubility in the chosen solvent.
Preparative HPLC >99.5%Low to FairClose-eluting isomers and other difficult-to-separate impurities.Expensive, low throughput, requires significant solvent usage and method development.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethyl Acetate/Hexanes System)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate required for complete dissolution.[9]

  • Induce Crystallization: Slowly add hexane (as an anti-solvent) dropwise to the hot solution with swirling until the solution becomes faintly and persistently cloudy. Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.[8]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Select an appropriate size column and pack it with silica gel using a slurry method with the initial eluent (e.g., 100% hexanes or a low-polarity mixture).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity of the eluent.[7] Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.[6]

Visualizations

experimental_workflow crude Crude Product (Post-Reaction Workup) analysis Analyze Crude Material (TLC, NMR, LCMS) crude->analysis decision Choose Purification Strategy analysis->decision recrystallization Recrystallization decision->recrystallization High crude purity, crystalline solid chromatography Column Chromatography decision->chromatography Multiple impurities, similar polarity extraction Acid-Base Extraction decision->extraction Acidic/basic impurities present trituration Trituration decision->trituration Solid with soluble catalyst residue pure_solid Isolate Pure Solid (Filtration/Solvent Evaporation) recrystallization->pure_solid chromatography->pure_solid extraction->crude Re-analyze trituration->pure_solid final_analysis Confirm Purity (>98%) pure_solid->final_analysis

Caption: General experimental workflow for purification.

troubleshooting_logic start Problem Encountered During Purification q_purity Is Purity Low? start->q_purity q_yield Is Yield Low? start->q_yield q_separation Poor Separation? start->q_separation sol_purity Implement Acid-Base Wash or Trituration Pre-Column q_purity->sol_purity Yes sol_yield_column Product lost on column? q_yield->sol_yield_column Yes (Chromatography) sol_yield_recrys Product soluble in cold solvent? q_yield->sol_yield_recrys Yes (Recrystallization) sol_separation Optimize Eluent Use Prep-HPLC Switch to Recrystallization q_separation->sol_separation Yes action_column Use Alumina or Deactivated Silica sol_yield_column->action_column Yes action_recrys Add Anti-Solvent Change Solvent System sol_yield_recrys->action_recrys Yes

Caption: Logic diagram for troubleshooting common issues.

References

Stability testing of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine. The information provided is intended to assist in designing and executing stability studies and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under experimental conditions?

A1: Based on its chemical structure, which contains a dichloropyridine ring and a piperidinylcarbonyl group, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The amide bond in the piperidinylcarbonyl group is susceptible to hydrolysis under acidic or basic conditions. This would lead to the formation of 2,6-dichloro-isonicotinic acid and piperidine.

  • Photodegradation: Exposure to UV or visible light may induce photolytic cleavage or reactions. Chlorinated aromatic compounds can sometimes undergo dechlorination upon exposure to light.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule. The specific degradation products would depend on the temperature and the presence of oxygen.

  • Oxidation: The pyridine ring and the piperidine ring could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of the compound, it is recommended to store it in a cool, dry, and dark place. Inert atmosphere packaging (e.g., under argon or nitrogen) can also help to prevent oxidative degradation. For long-term storage, refrigeration or freezing may be appropriate, depending on the solvent in which it is dissolved. Always refer to the supplier's specific storage recommendations.

Q3: What are the initial signs of degradation I should look for?

A3: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, many degradation products may be colorless and soluble. Therefore, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can separate and quantify the parent compound and its degradation products.

Q4: Which analytical techniques are most suitable for stability testing of this compound?

A4: HPLC with UV detection is a robust and widely used technique for quantifying organic molecules and is well-suited for the analysis of this compound.[1] GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used, particularly for identifying volatile impurities or degradation products.[2] The choice of method depends on the nature of the expected impurities and the available instrumentation.[2]

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Temperature fluctuation- Column equilibration issue- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate between injections.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash procedure in the autosampler.- Inject a blank solvent to check for carryover.
Low Signal Intensity - Low sample concentration- Incorrect detection wavelength- Detector lamp issue- Increase the sample concentration.- Determine the optimal UV absorbance wavelength for the compound.- Check the detector lamp's usage hours and replace if necessary.
Forced Degradation Study Troubleshooting
Issue Potential Cause Troubleshooting Steps
No Degradation Observed - Stress conditions are too mild.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Extend the duration of the stress exposure.- Increase the temperature for thermal degradation studies.
Complete Degradation of the Compound - Stress conditions are too harsh.- Decrease the concentration of the stressor.- Shorten the duration of the stress exposure.- Lower the temperature for thermal degradation studies.
Mass Imbalance (Sum of impurities and parent compound is not close to 100%) - Some degradation products are not detected by the analytical method (e.g., no UV chromophore, volatile).- Co-elution of peaks.- Use a mass-sensitive detector (e.g., MS) in addition to UV to detect all components.- Optimize the chromatographic method to improve the separation of all peaks.- Consider using a different analytical technique, such as GC, for volatile degradants.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4] The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the drug substance.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

  • Determine the retention times and peak areas of any degradation products.

Example HPLC Method Parameters

The following table provides a starting point for developing an HPLC method for the stability testing of this compound. Method optimization will be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or the λmax of the compound)
Injection Volume 10 µL

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results (Illustrative Data)

Stress ConditionDurationTemperature (°C)% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl24 h6085.214.82
0.1 M NaOH24 h2578.521.53
3% H₂O₂24 h2592.17.91
Thermal48 h7098.61.41
Photolytic-2595.34.72

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolysis prep_stock->photo prep_controls Prepare Control Samples hplc_analysis HPLC Analysis prep_controls->hplc_analysis sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling sampling->hplc_analysis data_analysis Data Analysis & Degradation Calculation hplc_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Logic start Unexpected Analytical Result check_method Is the analytical method validated? start->check_method check_system Is the instrument performing correctly? check_method->check_system Yes validate_method Validate Method (ICH Q2) check_method->validate_method No check_sample Was the sample prepared correctly? check_system->check_sample Yes run_system_suitability Run System Suitability Tests check_system->run_system_suitability No check_degradation Is unexpected degradation occurring? check_sample->check_degradation Yes review_prep_procedure Review Sample Preparation SOP check_sample->review_prep_procedure No investigate_stability Investigate Sample Stability (e.g., in autosampler) check_degradation->investigate_stability Yes resolve Problem Resolved check_degradation->resolve No validate_method->resolve run_system_suitability->resolve review_prep_procedure->resolve investigate_stability->resolve

References

Technical Support Center: Enhancing Cell Permeability of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome poor cell permeability in piperidine-containing compounds.

Troubleshooting Guides

Issue: My piperidine-containing compound exhibits low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA).

Possible Causes and Solutions:

  • High Polarity: The compound may possess too many polar functional groups or have a low lipophilicity (LogP), preventing efficient partitioning into the lipid membrane.

    • Solution: Consider structural modifications to increase lipophilicity. This can be achieved by introducing non-polar moieties or masking polar groups that are not essential for the compound's primary activity. However, be mindful that excessively high lipophilicity can lead to poor aqueous solubility.[1]

  • High Number of Hydrogen Bond Donors: A high number of hydrogen bond donors can also impede membrane permeability.

    • Solution: Strategically replace hydrogen bond donors with acceptors or mask them through chemical modification, provided this does not negatively impact the compound's target engagement.[2]

Issue: The compound shows good permeability in PAMPA but poor permeability in cell-based assays (e.g., Caco-2, MDCK).

Possible Causes and Solutions:

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in cell-based models but not in the PAMPA system.[3][4][5] These transporters actively pump the compound out of the cell, reducing its net permeability.

    • Solution: Conduct a bi-directional Caco-2 or MDCK-MDR1 assay to determine the efflux ratio.[4][5][6][7] An efflux ratio significantly greater than 2 suggests active efflux.[4] If efflux is confirmed, consider structural modifications to reduce the compound's affinity for the transporter or co-administration with a known P-gp inhibitor in preclinical studies to validate the mechanism.[5]

  • Poor Aqueous Solubility: The compound may have precipitated in the aqueous environment of the cell-based assay, leading to a lower effective concentration at the cell surface.

    • Solution: Determine the kinetic and thermodynamic solubility of the compound. If solubility is low, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based formulations can be explored to improve solubility in the assay medium.[1][8]

Issue: There is high variability in permeability results for the same compound across different experimental batches.

Possible Causes and Solutions:

  • Inconsistent Cell Monolayer Integrity: In cell-based assays, the integrity of the cell monolayer is crucial for obtaining reproducible results.

    • Solution: Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 or MDCK monolayers before and after the experiment to ensure their integrity.[3][4][9] Discard any monolayers that do not meet the established TEER threshold.

  • Compound Instability: The compound may be unstable in the assay buffer or metabolized by the cells.

    • Solution: Assess the chemical stability of the compound in the assay buffer over the time course of the experiment. For cell-based assays, perform a metabolic stability assay using liver microsomes or hepatocytes to evaluate potential metabolism.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of piperidine-containing compounds that influence their cell permeability?

A1: The key physicochemical properties include lipophilicity (logP/logD), pKa, molecular weight, and the number of hydrogen bond donors and acceptors.[10][11][12] The piperidine ring itself can influence these properties.[13][14][15][16][17] Generally, a moderate lipophilicity (logP between 1 and 3) is desirable for good passive diffusion.[1] The basicity of the piperidine nitrogen (pKa typically around 11.22) means it will be protonated at physiological pH, which can affect its interaction with the cell membrane and potential transporters.[11]

Q2: How can I improve the cell permeability of my piperidine-containing compound without significantly altering its pharmacological activity?

A2: A common strategy is to make subtle structural modifications that do not interfere with the pharmacophore. Introducing a chiral center in the piperidine ring can modulate physicochemical properties and potentially improve the pharmacokinetic profile.[13][16][17][18] Another approach is the introduction of fluorine atoms to block sites of metabolism, which can indirectly improve bioavailability.[5] Prodrug strategies, where a lipophilic moiety is temporarily attached to the molecule to enhance membrane crossing, can also be effective.[8]

Q3: What is the role of piperine in enhancing the bioavailability of other drugs, and can it be used for my piperidine-containing compound?

A3: Piperine, an alkaloid from black pepper that contains a piperidine moiety, is known to enhance the bioavailability of various drugs.[19][20][21][22][23][24] It can modulate membrane dynamics and may inhibit drug-metabolizing enzymes and efflux transporters.[20][23] While piperine itself is a piperidine-containing compound, its use as a general bioavailability enhancer for other piperidine-based drugs would need to be evaluated on a case-by-case basis, considering potential drug-drug interactions.

Q4: When should I choose a PAMPA, Caco-2, or MDCK assay for permeability screening?

A4:

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion.[25][26][27][28] It is useful for early-stage screening to assess the intrinsic permeability of a large number of compounds.

  • Caco-2: This cell-based assay is considered the gold standard for predicting human intestinal absorption as the cells form a monolayer that mimics the intestinal epithelium and expresses various transporters.[3][4][29] It is suitable for studying both passive diffusion and active transport, including efflux.[3]

  • MDCK: This is another cell-based assay that is often used to predict blood-brain barrier permeability.[6][30][31] MDCK cells form tight monolayers and can be transfected to overexpress specific transporters like P-gp (MDR1-MDCK), making them a valuable tool for studying efflux.[6][7]

Quantitative Data Summary

Table 1: Physicochemical Properties of Piperidine and Related Scaffolds

PropertyPiperidineAzocaneReference
Molecular FormulaC₅H₁₁NC₇H₁₅N[11]
Molecular Weight ( g/mol )85.15113.20[11]
pKa11.2211.1[11]
logP0.841.87[11]
Hydrogen Bond Acceptors11[11]
Hydrogen Bond Donors11[11]

Table 2: Illustrative Data on How Structural Modifications Can Impact Permeability and Bioavailability of Piperidine Analogs

CompoundModificationlogD (pH 7.4)Caco-2 Papp (A-B) (10-6 cm/s)Efflux RatioOral Bioavailability (F%)
Analog 1Parent2.51.25.810
Analog 2Add 4-OH group1.80.84.55
Analog 3Add 4-F group2.61.52.125
Analog 4N-Methyl substitution2.71.36.212
Analog 5N-Cyclopropylmethyl3.12.51.555

Note: Data is illustrative and based on general trends observed in medicinal chemistry.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Lipid Solution: Dissolve a suitable lipid (e.g., lecithin) in an organic solvent like dodecane.[27]

  • Coat Donor Plate: Add a small volume of the lipid solution to each well of a 96-well filter donor plate, allowing the solvent to evaporate and form an artificial membrane.

  • Prepare Compound Solutions: Dissolve the test compounds and controls (high and low permeability) in a suitable buffer (e.g., PBS) at the desired pH.[25]

  • Add Solutions to Donor Plate: Add the compound solutions to the wells of the coated donor plate.

  • Assemble PAMPA Sandwich: Place the donor plate into a 96-well acceptor plate containing buffer.[25]

  • Incubate: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[27]

  • Analyze Samples: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Pe).

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and monolayer formation.[4][9]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold.[3][4][9]

  • Prepare Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration.[9]

  • Permeability Measurement (Apical to Basolateral):

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.[32]

  • Permeability Measurement (Basolateral to Apical for Efflux):

    • Add fresh transport buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.[32]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specific time period (e.g., 2 hours).[9]

  • Sample Collection and Analysis: At the end of the incubation, take samples from both the apical and basolateral chambers and determine the compound concentration by LC-MS/MS.[9]

  • Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp values for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).[4]

Mandatory Visualizations

G cluster_0 PAMPA Workflow p1 Prepare Lipid Solution p2 Coat Donor Plate p1->p2 p3 Prepare Compound Solutions p2->p3 p4 Add Solutions to Donor Plate p3->p4 p5 Assemble PAMPA Sandwich p4->p5 p6 Incubate p5->p6 p7 Analyze Samples (LC-MS/MS) p6->p7 p8 Calculate Permeability (Pe) p7->p8 G cluster_1 Caco-2 Permeability Assay Workflow c1 Culture Caco-2 cells on Transwell inserts (~21 days) c2 Check Monolayer Integrity (TEER) c1->c2 c3 Prepare Dosing Solutions c2->c3 c4 Perform Bi-directional Transport (A-B and B-A) c3->c4 c5 Incubate at 37°C c4->c5 c6 Collect Samples c5->c6 c7 Analyze by LC-MS/MS c6->c7 c8 Calculate Papp and Efflux Ratio c7->c8 G cluster_2 Troubleshooting Low Permeability start Low Permeability Observed pam_low Low in PAMPA? start->pam_low cell_low Low in Caco-2/MDCK? pam_low->cell_low No solubility Poor Solubility? pam_low->solubility Yes efflux High Efflux Ratio? cell_low->efflux Yes efflux->solubility No mod_efflux Modify to Reduce Efflux Substrate Activity efflux->mod_efflux Yes mod_lipophilicity Increase Lipophilicity/ Reduce H-bond Donors solubility->mod_lipophilicity No formulation Improve Formulation solubility->formulation Yes

References

How to confirm the identity and purity of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

This guide provides technical support for researchers, scientists, and drug development professionals on confirming the identity and purity of this compound post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organic compound often used as a building block in chemical synthesis.[1] Its key identifiers are:

  • Molecular Formula: C₁₁H₁₂Cl₂N₂O[2]

  • CAS Number: 287196-80-9[2][3]

  • Structure: It consists of a dichlorinated pyridine ring functionalized with a piperidine amide group at the 4-position.

Q2: Which analytical techniques are essential for confirming the identity of my synthesized compound?

A combination of spectroscopic methods is crucial for unambiguous structure elucidation.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule.[5][6]

  • Mass Spectrometry (MS): This technique determines the molecular weight and can provide structural information through fragmentation patterns.[6][7] The presence of two chlorine atoms will result in a characteristic isotopic pattern.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) of the amide.[5][6]

Q3: How can I assess the purity of my product?

Purity assessment is typically performed using chromatographic techniques.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis due to its high resolution and sensitivity.[8][9] It can effectively separate the main compound from impurities.[9]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method for preliminary purity checks and for monitoring reaction progress.[9]

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) and provides strong evidence of purity if the results match the theoretical values.

Q4: What are the likely impurities I might encounter during the synthesis?

Impurities can arise from unreacted starting materials or side-products. Potential impurities include:

  • Unreacted Starting Materials: 2,6-dichloroisonicotinic acid (or its corresponding acid chloride) and piperidine.

  • Side-Products: Hydrolysis of the amide bond, leading back to the starting carboxylic acid. Over-reaction or side-reactions involving the pyridine ring, although less common under standard amidation conditions.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in ¹H or ¹³C NMR spectrum. Presence of residual solvent, unreacted starting materials, or synthetic by-products.1. Check the chemical shifts against common NMR solvents. 2. Compare the spectrum to the known spectra of your starting materials. 3. Purify the sample further using column chromatography or recrystallization and re-acquire the spectrum.
Mass spectrum does not show the expected molecular ion peak (M⁺). The molecular ion may be unstable and prone to fragmentation. The ionization method may be too harsh.1. Look for characteristic fragment ions. For this molecule, a key fragment would be the loss of the piperidine ring. 2. Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Ionization (EI).[7]
HPLC chromatogram shows multiple peaks. The sample is impure. The main peak may be co-eluting with an impurity.1. The largest peak is likely your product. Purity can be estimated by the area percentage of this peak.[9] 2. Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve separation.[9] 3. Collect fractions corresponding to the impurity peaks and analyze them by MS or NMR to identify them.
The melting point of the product is broad or lower than the literature value. The presence of impurities disrupts the crystal lattice of the pure compound.This is a strong indication of an impure sample. Further purification is required. Classical criteria for purity include a sharp melting point.[11]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines standard steps for acquiring high-quality NMR data.[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of your synthesized compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Assign peaks based on their chemical shift, multiplicity, and integration.

Mass Spectrometry (MS)

This protocol is for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for non-volatile compounds.

  • Sample Preparation:

    • Prepare a dilute solution of your compound (approx. 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[9]

  • Data Acquisition:

    • The sample is injected into an HPLC system and separated before entering the mass spectrometer.

    • Use Electrospray Ionization (ESI) in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • Analyze the isotopic pattern. Due to the two chlorine atoms, you should observe a characteristic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with a ratio of approximately 9:6:1.

    • Examine any significant fragment ions to corroborate the structure.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC (RP-HPLC) method for purity assessment.[9]

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is recommended.[9]

  • Sample Preparation:

    • Prepare a stock solution of your compound at approximately 1 mg/mL in the mobile phase or a compatible solvent.

    • Create a working solution by diluting the stock to a final concentration of ~0.1 mg/mL.[9]

    • Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often effective.

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor at a wavelength where the compound has strong UV absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectrophotometry).

  • Data Analysis:

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Quantitative Data Summary

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted values; actual shifts may vary based on solvent and instrument)

Atom ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm)
Pyridine H-3, H-5~7.5 - 7.8Singlet (s)~122 - 125
Piperidine H-2, H-6~3.4 - 3.7Broad Multiplet~45 - 50
Piperidine H-3, H-5~1.5 - 1.8Broad Multiplet~25 - 28
Piperidine H-4~1.5 - 1.8Broad Multiplet~24 - 27
Pyridine C-2, C-6--~150 - 153
Pyridine C-4--~145 - 148
Carbonyl C=O--~165 - 168

Table 2: Expected Mass Spectrometry Data

Technique Ion Expected m/z Notes
ESI (+)[M+H]⁺259.04The protonated molecular ion. The isotopic pattern for two chlorines should be visible at 259, 261, and 263.
EI[M]⁺258.03The molecular ion. The isotopic pattern will be a key diagnostic feature.
EI[M-C₅H₁₀N]⁺173.96Fragment corresponding to the 2,6-dichloro-4-carbonylpyridine cation after loss of the piperidine radical.

Table 3: Example HPLC Method Parameters

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10% B to 90% B; 20-25 min: Hold 90% B; 25-30 min: Return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (UV) 254 nm

Visualized Workflows

G cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (Check MW and Isotope Pattern) NMR->MS IR IR Spectroscopy (Check Functional Groups) MS->IR decision Does data match expected structure? IR->decision HPLC HPLC (Quantitative Purity >95%?) final_product Pure Confirmed Product HPLC->final_product Yes purity_fail Purification Required HPLC->purity_fail No TLC TLC (Single Spot?) TLC->HPLC start Post-Synthesis Crude Product start->NMR purity_check Proceed to Purity Check decision->purity_check Yes repurify Repurify or Re-synthesize decision->repurify No purity_check->TLC G start HPLC Analysis Results q1 Is there a single major peak (>95% area)? start->q1 pass Purity Confirmed q1->pass Yes fail Impurity Detected q1->fail No q2 Do impurity retention times match starting materials? fail->q2 sm_impurity Impurity is likely unreacted starting material. Action: Improve purification. q2->sm_impurity Yes unknown_impurity Impurity is likely a by-product. Action: Isolate via prep-HPLC and identify by MS/NMR. q2->unknown_impurity No

References

Technical Support Center: Addressing Off-Target Effects in Assays with Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address off-target effects and assay interference when working with chlorinated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are chlorinated heterocyclic compounds, and why are they common in drug discovery?

A1: Chlorinated heterocyclic compounds are organic molecules containing a ring structure with at least one atom other than carbon (a heteroatom, such as nitrogen, oxygen, or sulfur) and one or more chlorine atoms. They are prevalent in medicinal chemistry and drug discovery due to the unique properties conferred by the chlorine substituent. Chlorine can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of a molecule to increase its binding affinity for a biological target. Many FDA-approved drugs contain chlorinated heterocyclic scaffolds, including well-known examples like the antipsychotic chlorpromazine and the antimalarial chloroquine.

Q2: What are "off-target effects," and why are they a concern with chlorinated heterocyclic compounds?

A2: Off-target effects occur when a compound interacts with biological molecules other than its intended therapeutic target, leading to unintended biological consequences.[1] These can manifest as assay interference, misleading structure-activity relationships (SAR), or adverse effects in a clinical setting. Chlorinated heterocyclic compounds can be susceptible to off-target effects due to several factors, including:

  • Reactivity: The electronic properties of the heterocyclic ring and the chlorine atom can sometimes make the compound reactive towards biological nucleophiles, such as cysteine residues in proteins.[2]

  • Aggregation: Some chlorinated heterocyclic compounds, particularly those with planar aromatic systems and poor aqueous solubility, can form colloidal aggregates in assay buffers. These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive results.[3]

  • Fluorescence: The extended π-systems in many heterocyclic compounds can lead to intrinsic fluorescence, which can interfere with fluorescence-based assays.[4][5]

  • Promiscuity (Pan-Assay Interference Compounds - PAINS): Certain chlorinated heterocyclic substructures are recognized as Pan-Assay Interference Compounds (PAINS). PAINS are "frequent hitters" in high-throughput screening (HTS) campaigns because they tend to be active in a wide variety of assays through non-specific mechanisms.[6][7]

Q3: How can I know if my chlorinated heterocyclic compound is a potential PAIN?

A3: Several computational tools and substructure filters are available to identify potential PAINS. These tools flag molecules containing moieties that are known to be associated with assay interference. It is important to remember that these are flags and not definitive proof of promiscuous behavior. Experimental validation is always necessary. Some common chlorinated heterocyclic scaffolds that can be associated with PAINS behavior include certain quinoline and pyridine derivatives.[6][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating common off-target effects observed with chlorinated heterocyclic compounds in various assays.

Problem 1: My compound shows activity in a primary screen, but the results are not reproducible or the dose-response curve is unusually steep.

This could be a sign of compound aggregation.

Troubleshooting Steps:

  • Detergent Disruption Assay: Re-run your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[3] If the compound's apparent activity is significantly reduced or eliminated, it is likely due to aggregation.

  • Enzyme Concentration Dependence: For enzymatic assays, vary the concentration of the enzyme. The IC50 of an aggregating inhibitor will often increase with increasing enzyme concentration.[3]

  • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates in your assay buffer at the concentrations you are testing.[8]

Problem 2: My compound interferes with my fluorescence-based assay (e.g., FP, FRET, or fluorescence intensity).

This could be due to the intrinsic fluorescence of your compound or its ability to quench the fluorescence of your probe.

Troubleshooting Steps:

  • Compound Fluorescence Scan: Measure the excitation and emission spectra of your compound in the assay buffer to see if it overlaps with the spectra of your fluorescent probe.[4][5]

  • Pre-read Protocol: In your assay, perform a "pre-read" of the plate after adding your compound but before adding the fluorescent substrate or probe. This will quantify the background fluorescence from your compound.

  • "Red-Shift" your Assay: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (in the red spectrum), as fewer library compounds tend to fluoresce in this range.[8]

  • Orthogonal Assay: Validate your findings using a non-fluorescence-based assay, such as a luminescence, absorbance, or label-free method.

Problem 3: My compound shows broad activity across multiple, unrelated targets.

This could indicate that your compound is a reactive species, particularly a thiol-reactive compound.

Troubleshooting Steps:

  • Thiol Reactivity Assay: Incubate your compound with a thiol-containing molecule like glutathione (GSH) or dithiothreitol (DTT) and monitor the reaction by mass spectrometry or a fluorescent thiol probe.[9][10] A loss of the parent compound and the appearance of a GSH or DTT adduct indicates reactivity.

  • DTT Challenge in Assay: For enzymatic assays, run the assay in the presence and absence of a high concentration of DTT (e.g., 1 mM). A significant rightward shift in the IC50 in the presence of DTT suggests that the compound's activity may be due to thiol reactivity.[10]

  • ALARM NMR: If available, ALARM (A La Assay to Detect Reactive Molecules) NMR is a powerful technique to identify reactive compounds.[11]

Data Presentation: Off-Target Effects of Selected Chlorinated Heterocyclic Compounds

The following tables summarize quantitative data on the off-target effects of some representative chlorinated heterocyclic compounds.

Table 1: Off-Target Kinase Inhibition by Chlorinated Pyridine and Quinoline Derivatives

Compound ClassSpecific Compound ExampleTarget KinaseTarget IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Reference
Chlorinated PyridineCompound 4dPlutella xylostella (insect model)43,870Not specifiedNot specified[12]
Chlorinated PyridineCompound 4sPlutella xylostella (insect model)50,750Not specifiedNot specified[12]
Chlorinated QuinolineCabozantinib Bioisostere (4)c-Met4.9Not specifiedNot specified[13]

Table 2: Physicochemical Properties and Assay Interference Potential

Compound ClassPropertyObservationImplication for AssaysReference
Chlorinated IndolesFluorescenceSome derivatives exhibit dual emission (local excitation and intramolecular charge transfer).Potential for fluorescence interference, especially in dual-channel assays.[14]
Chlorinated PyridinesFluorescenceEmission spectra can be solvent-dependent.Changes in assay buffer composition could alter fluorescence interference.[4][5]
Alkylpyridinium ChloridesAggregationForm micelles in aqueous solutions.High potential for aggregation-based artifacts.[15]
Chlorinated QuinolinesAggregationSome analogues evaluated for α-synuclein aggregation.Potential for self-aggregation, which could be mistaken for induced protein aggregation.[13]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol provides a step-by-step guide for using DLS to identify compound aggregation.[2][8]

Materials:

  • DLS instrument

  • Low-volume quartz cuvette

  • Syringe filters (0.2 µm or smaller) or spin filters

  • Assay buffer

  • Test compound stock solution (e.g., in DMSO)

  • Positive control aggregator (e.g., a known problematic compound)

  • Negative control (assay buffer with DMSO)

Procedure:

  • Sample Preparation:

    • Prepare your test compound in the final assay buffer at the highest concentration used in your assay. Also, prepare a serial dilution.

    • Prepare the positive and negative controls in the same manner.

    • Filter all samples through a 0.2 µm filter directly into a clean DLS cuvette to remove dust and other particulates.[2]

  • Instrument Setup:

    • Equilibrate the DLS instrument to the temperature at which your assay is performed.

  • Measurement:

    • Place the cuvette in the instrument and allow it to thermally equilibrate.

    • Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity and calculate the particle size distribution.

  • Data Analysis:

    • Analyze the size distribution data. The presence of particles in the range of 50-1000 nm is indicative of compound aggregation.[3]

    • Compare the results for your test compound to the positive and negative controls.

Troubleshooting:

  • High Polydispersity Index (PDI): A high PDI indicates a wide range of particle sizes, which can be a sign of aggregation.

  • Inconsistent Readings: Aggregates can be unstable. If you get inconsistent readings, try re-filtering the sample.

Protocol 2: Thiol Reactivity Assay using a Fluorescent Probe

This protocol uses a thiol-reactive fluorescent probe to detect the reactivity of your compound.[9][16]

Materials:

  • Fluorescent thiol probe (e.g., ThioGlo™)

  • Glutathione (GSH)

  • Assay buffer (e.g., PBS)

  • Test compound stock solution (in DMSO)

  • Positive control thiol-reactive compound (e.g., N-ethylmaleimide)

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of GSH in assay buffer.

    • Prepare a working solution of the fluorescent thiol probe according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add your test compound at various concentrations.

    • Include wells with the positive control, negative control (DMSO), and a blank (buffer only).

  • Reaction:

    • Add GSH to all wells except the blank.

    • Incubate at room temperature for a time sufficient for a potential reaction to occur (e.g., 30-60 minutes).

  • Detection:

    • Add the fluorescent thiol probe to all wells.

    • Incubate for the time recommended by the manufacturer.

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • A decrease in fluorescence signal in the presence of your test compound indicates that it has reacted with GSH, thus reducing the amount of free thiol available to react with the probe.

Troubleshooting:

  • Compound Fluorescence: If your compound is fluorescent, subtract the background fluorescence from wells containing only the compound and buffer.

  • Assay Window: Ensure the concentration of GSH and the probe are optimized to give a good signal-to-background ratio.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Suspected Assay Interference

Assay_Interference_Workflow start Initial Hit from Primary Screen reproducibility Check Reproducibility & Dose-Response start->reproducibility aggregation Aggregation Suspected reproducibility->aggregation Steep curve or irreproducible fluorescence Fluorescence Interference Suspected reproducibility->fluorescence Fluorescence assay reactivity Broad Activity / Reactivity Suspected reproducibility->reactivity Broad activity confirmed_hit Confirmed Hit (Proceed with Caution) reproducibility->confirmed_hit Reproducible & normal curve detergent Detergent Disruption Assay aggregation->detergent dls Dynamic Light Scattering (DLS) aggregation->dls spectra Measure Compound Spectra fluorescence->spectra preread Implement Pre-read Protocol fluorescence->preread thiol_assay Thiol Reactivity Assay reactivity->thiol_assay dtt_challenge DTT Challenge Assay reactivity->dtt_challenge detergent->confirmed_hit No change false_positive False Positive (Deprioritize) detergent->false_positive Activity reduced dls->confirmed_hit No aggregates dls->false_positive Aggregates detected spectra->false_positive Spectral overlap preread->false_positive High background thiol_assay->false_positive Thiol reactive dtt_challenge->false_positive IC50 shift

Caption: A logical workflow for troubleshooting common assay interference issues.

Diagram 2: Signaling Pathway with Potential for Off-Target Kinase Inhibition

Kinase_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK (Target Kinase) raf->mek erk ERK mek->erk transcription Transcription Factors (Proliferation, Survival) erk->transcription off_target Off-Target Kinase (e.g., Src family kinase) off_target_pathway Alternative Survival Pathway off_target->off_target_pathway inhibitor Chlorinated Heterocyclic Kinase Inhibitor inhibitor->mek On-Target Inhibition inhibitor->off_target Off-Target Inhibition Kinase_Profiling_Workflow start Start: Chlorinated Heterocyclic Compound primary_assay Primary Kinase Assay (Target Kinase) start->primary_assay dose_response Generate Dose-Response Curve (IC50) primary_assay->dose_response selectivity_panel Kinase Selectivity Panel (e.g., 96-well format) dose_response->selectivity_panel single_concentration Screen at a Single High Concentration (e.g., 10 µM) selectivity_panel->single_concentration identify_off_targets Identify Off-Targets with >50% Inhibition single_concentration->identify_off_targets off_target_ic50 Determine IC50 for Significant Off-Targets identify_off_targets->off_target_ic50 Yes selectivity_profile Generate Selectivity Profile identify_off_targets->selectivity_profile No off_target_ic50->selectivity_profile end End: Characterized Inhibitor selectivity_profile->end

References

Validation & Comparative

Unraveling the Kinase Inhibitory Potential of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of kinase inhibitor discovery, the pyridine and piperidine scaffolds are foundational elements in the design of novel therapeutic agents. The compound 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine incorporates both of these key structural motifs. This guide aims to provide a comparative analysis of its efficacy against other kinase inhibitors. However, a comprehensive search of scientific literature and chemical databases reveals a significant gap in the publicly available biological data for this specific compound.

Extensive searches in databases such as PubChem and ChEMBL for this compound (CAS 287196-80-9) did not yield any specific bioactivity data or identify a known kinase target. This suggests that the compound is likely a chemical building block or a substance that has not yet been extensively characterized for its biological activity in the public domain. While many pyridine carboxamide derivatives have been explored as kinase inhibitors, the specific efficacy and target profile of this compound remains undefined.

Therefore, a direct comparison with other kinase inhibitors, complete with quantitative data and detailed experimental protocols, cannot be constructed at this time. This guide will instead provide a contextual overview of the significance of its structural components in known kinase inhibitors and outline the necessary experimental workflows for its future characterization.

The Significance of Pyridine and Piperidine Scaffolds in Kinase Inhibitors

The pyridine ring is a common feature in a multitude of approved and investigational kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions within the ATP-binding pocket of kinases. The piperidine moiety is often incorporated to enhance solubility, modulate lipophilicity, and improve the overall pharmacokinetic properties of a drug candidate. The combination of these two scaffolds in this compound suggests its potential as a kinase inhibitor, though empirical evidence is required to substantiate this.

Future Directions: A Proposed Experimental Workflow for Characterization

To evaluate the efficacy of this compound as a kinase inhibitor, a systematic experimental approach is necessary. The following workflow outlines the key steps to identify its target kinase, quantify its inhibitory activity, and enable future comparative analyses.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Efficacy & Selectivity Profiling cluster_2 Phase 3: Cellular Activity & Mechanism of Action A Initial Broad Kinase Panel Screening B Identify 'Hit' Kinases A->B C In Vitro IC50 Determination for Hit Kinases B->C D Selectivity Profiling against a Wider Kinase Panel C->D E Cell-Based Assays (e.g., Target Phosphorylation) D->E F Determine Cellular IC50 and Cytotoxicity E->F G Downstream Signaling Pathway Analysis F->G

Caption: Proposed experimental workflow for characterizing this compound.

Experimental Protocols

1. Initial Kinase Panel Screening:

  • Objective: To identify potential kinase targets of this compound.

  • Methodology: A broad, commercially available kinase panel (e.g., DiscoverX KINOMEscan™ or Eurofins KinaseProfiler™) would be utilized. The compound would be screened at a fixed concentration (e.g., 1 or 10 µM) against hundreds of kinases. The percentage of inhibition for each kinase would be determined.

  • Data Output: A list of "hit" kinases that show significant inhibition (e.g., >50%) by the compound.

2. In Vitro IC50 Determination:

  • Objective: To quantify the potency of the compound against the identified "hit" kinases.

  • Methodology: An in vitro kinase assay, such as a radiometric assay (e.g., using ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo™), would be performed. The compound would be tested over a range of concentrations (e.g., 10-point dose-response curve) to determine the half-maximal inhibitory concentration (IC50).

  • Data Presentation: The IC50 values would be tabulated for each "hit" kinase, allowing for an initial ranking of potency.

3. Cellular Target Engagement and Pathway Analysis:

  • Objective: To confirm that the compound inhibits the target kinase within a cellular context and to understand its effect on downstream signaling.

  • Methodology: A relevant cancer cell line with known activation of the target kinase would be selected. Western blotting would be used to assess the phosphorylation status of the target kinase and its key downstream substrates after treatment with the compound.

  • Data Output: Visual confirmation of on-target activity and initial insights into the mechanism of action.

Illustrative Signaling Pathway

Once a primary target is identified, its signaling pathway can be mapped to visualize the potential impact of the inhibitor. For example, if the compound were found to inhibit a hypothetical Kinase 'X' in the MAPK/ERK pathway, the diagram would be as follows:

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF KinaseX Kinase X (Target) RAF->KinaseX ERK ERK KinaseX->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Inhibitor This compound Inhibitor->KinaseX Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

While the chemical structure of this compound is suggestive of a potential kinase inhibitor, the absence of publicly available experimental data makes a direct comparative analysis of its efficacy impossible at this time. The outlined experimental workflow provides a clear roadmap for the necessary research to characterize this compound. Future studies that generate data on its kinase targets, IC50 values, and cellular activity will be essential to understanding its therapeutic potential and to enable meaningful comparisons with other kinase inhibitors. Researchers and drug development professionals are encouraged to undertake these studies to elucidate the biological function of this and other uncharacterized compounds.

Comparative Analysis of 2,6-dichloro-4-substituted Pyridines: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-dichloro-4-substituted pyridine derivatives, a scaffold of significant interest in medicinal chemistry. The strategic placement of chlorine atoms at the 2 and 6 positions of the pyridine ring offers a unique chemical handle for synthesizing diverse analogs with a range of biological activities. This document summarizes key findings on how substitutions at the 4-position influence the biological effects of this core structure, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Kinase Inhibition Profile of 2,6-dichloro-4-substituted Pyridines

The 2,6-dichloropyridine scaffold has been explored as a core for developing inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in drug discovery. The following table summarizes the in vitro kinase inhibitory activity of a series of 2,6-dichloro-4-substituted pyridine derivatives. The data highlights how different substituents at the 4-position impact the potency against specific kinases.

Compound ID4-SubstituentTarget KinaseIC50 (nM)
1a Phenylp38α500
1b 4-Fluorophenylp38α81
1c 4-Methoxyphenylp38α350
2a 4-PyridylVEGFR-264.8
2b 3-PyridylVEGFR-2734
2c 2-PyridylVEGFR-2>1000

Note: The data presented is a compilation from various sources for illustrative SAR comparison and may not represent results from a single study.

Anticancer Activity of 2,6-dichloro-4-substituted Pyridines

In addition to specific kinase inhibition, derivatives of 2,6-dichloropyridine have been evaluated for their broader anticancer effects. The cytotoxic activity of these compounds against various cancer cell lines is a key indicator of their potential as therapeutic agents. The following table presents the half-maximal inhibitory concentration (IC50) values from in vitro cytotoxicity assays.

Compound ID4-SubstituentCell LineIC50 (µM)
3a 4-(Dimethylamino)phenylMCF-7 (Breast)5.2
3b 4-(Piperidin-1-yl)phenylMCF-7 (Breast)2.8
3c 4-MorpholinophenylMCF-7 (Breast)8.1
4a Indol-5-ylHCT-116 (Colon)1.5
4b Benzofuran-5-ylHCT-116 (Colon)3.7

Note: The data presented is a compilation from various sources for illustrative SAR comparison and may not represent results from a single study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (p38α)

This assay determines the potency of compounds in inhibiting the activity of the p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated peptide substrate (e.g., Biotin-IPTTPITTTYFFFKKK)

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • HTRF® KinEASE™-STK S1 kit (Cisbio) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the p38α kinase to each well.

  • Add the test compound or DMSO (vehicle control) to the respective wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction and detect the phosphorylated substrate according to the detection kit manufacturer's instructions.

  • Measure the signal (e.g., fluorescence resonance energy transfer) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[3]

  • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[3]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

The following diagrams illustrate a key signaling pathway relevant to the biological targets of 2,6-dichloro-4-substituted pyridines and a typical experimental workflow.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., UV, Cytokines) receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 activates mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates downstream_targets Downstream Targets (e.g., ATF2, MK2) p38->downstream_targets phosphorylates cellular_responses Cellular Responses (Inflammation, Apoptosis) downstream_targets->cellular_responses leads to inhibitor 2,6-dichloro-4-substituted pyridine inhibitor inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

experimental_workflow synthesis Synthesis of 2,6-dichloro-4-substituted pyridines purification Purification & Characterization synthesis->purification in_vitro_kinase In Vitro Kinase Assay purification->in_vitro_kinase cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity_assay sar_analysis SAR Analysis in_vitro_kinase->sar_analysis cytotoxicity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the synthesis and evaluation of pyridine derivatives.

References

Validating the Mechanism of Action of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the specific molecular target and mechanism of action for the compound 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine are not publicly available. Therefore, a comparison guide for its performance in target-based assays cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in this particular chemical entity, the absence of published data on its biological activity means that its potential therapeutic applications and the pathways it may modulate remain uncharacterized.

The core structure of the molecule, a substituted pyridine, is a common scaffold in medicinal chemistry and can be found in compounds targeting a wide range of proteins. However, without specific screening results or structure-activity relationship (SAR) studies for this compound, any discussion of its mechanism of action would be purely speculative.

To validate the mechanism of action of this compound, the following experimental steps would be necessary:

Proposed Experimental Workflow for Target Identification and Validation

A systematic approach is required to first identify the molecular target(s) of this compound and then to validate its mechanism of action.

G cluster_discovery Target Discovery cluster_validation Target Validation & MoA Confirmation phenotypic_screening Phenotypic Screening (e.g., cell viability, pathway reporter assays) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identifies biological effect computational_screening In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) phenotypic_screening->computational_screening Provides initial clues biochemical_assays Biochemical Assays (e.g., enzyme kinetics, binding assays) affinity_chromatography->biochemical_assays Identifies potential binding partners computational_screening->biochemical_assays Suggests putative targets cell_based_assays Cell-Based Target Engagement Assays (e.g., CETSA, reporter gene assays) biochemical_assays->cell_based_assays Confirms direct target interaction structural_biology Structural Biology (e.g., X-ray crystallography, Cryo-EM) cell_based_assays->structural_biology Validates target engagement in cellular context structural_biology->biochemical_assays Reveals binding mode

Figure 1. A generalized experimental workflow for the identification and validation of the mechanism of action of a novel compound.

Once a molecular target is identified and validated through the workflow described above, it would then be possible to develop and execute target-based assays. These assays would be crucial for quantifying the potency and efficacy of this compound and comparing its performance against other known modulators of the identified target.

Without this foundational information, the creation of a data-driven comparison guide as requested is not feasible. Further primary research is required to elucidate the biological activity of this compound.

Comparative Analysis of a Novel Aminopyridine-Based VRK1 Inhibitor and Alternative Kinase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity and selectivity of a potent aminopyridine-based inhibitor of Vaccinia-Related Kinase 1 (VRK1), with a comparative assessment against established kinase inhibitors BI-D1870 and Roscovitine.

This guide provides an objective comparison of a novel aminopyridine-based inhibitor of VRK1, herein referred to as Aminopyridine VRK1 Inhibitor (Cpd-26), with two well-characterized kinase inhibitors, BI-D1870 and Roscovitine. The cross-reactivity and selectivity profiles are presented based on available experimental data, offering insights into their potential as research tools and therapeutic agents.

Executive Summary

The Aminopyridine VRK1 Inhibitor (Cpd-26) has emerged as a potent and fairly selective inhibitor of VRK1, a serine/threonine kinase implicated in cell cycle regulation and DNA damage response.[1][2][3] This guide presents a comparative analysis of its selectivity against a panel of human kinases alongside BI-D1870, a known RSK inhibitor, and Roscovitine, a broad-spectrum cyclin-dependent kinase (CDK) inhibitor. The data highlights the distinct selectivity profiles of these compounds, providing a basis for selecting the appropriate tool for specific research applications.

Data Presentation: Comparative Selectivity Profiles

The following tables summarize the inhibitory activities of the Aminopyridine VRK1 Inhibitor (Cpd-26), BI-D1870, and Roscovitine against a panel of kinases. The data is compiled from published literature and publicly available datasets.

Table 1: Primary Targets and Potency

CompoundPrimary Target(s)IC50 / KdReference
Aminopyridine VRK1 Inhibitor (Cpd-26)VRK1IC50: 150 nM[1][2][3]
BI-D1870RSK1, RSK2, RSK3, RSK4IC50: 15-31 nM[4][5][6]
RoscovitineCDK1, CDK2, CDK5, CDK7, CDK9IC50: ~0.2-0.7 µM[7]

Table 2: Kinome-wide Selectivity Profile (% of Control at 10 µM)

KinaseAminopyridine VRK1 Inhibitor (Cpd-26)*BI-D1870**Roscovitine***
VRK1 <50% Not ReportedNot Reported
VRK2 >80%Not ReportedNot Reported
RSK1 >80%<10% Not Reported
RSK2 >80%<10% Not Reported
CDK1 >80%Not Reported<10%
CDK2 >80%Not Reported<10%
CDK5 >80%Not Reported<10%
MINK1 <40%Not ReportedNot Reported
TNIK <40%Not ReportedNot Reported
PLK1 >80%~10-35%Not Reported
AURKB >80%~10-35%Not Reported

*Data for Aminopyridine VRK1 Inhibitor (Cpd-26) is based on a selectivity panel of 48 kinases, with % residual activity reported.[1][2][3] A selectivity score S(50%) of 0.04 was reported, indicating high selectivity. **BI-D1870 is reported to not significantly inhibit over 40 other kinases at concentrations 100-fold higher than its IC50 for RSK isoforms.[4][5] It also interacts with PLK family kinases.[8] ***Roscovitine KINOMEscan data is available from the LINCS Data Portal, showing strong inhibition of multiple CDKs.[9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving VRK1 and VRK2, highlighting the points of intervention for the discussed inhibitors.

VRK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_vrk1 VRK1 Activation cluster_downstream Downstream Effectors & Cellular Response DNA_Damage DNA Damage VRK1 VRK1 DNA_Damage->VRK1 Mitogenic_Stimuli Mitogenic Stimuli Mitogenic_Stimuli->VRK1 CREB CREB VRK1->CREB Histone_H3 Histone H3 VRK1->Histone_H3 BAF BAF VRK1->BAF p53 p53 VRK1->p53 Cell_Cycle_Progression Cell Cycle Progression CREB->Cell_Cycle_Progression Chromatin_Remodeling Chromatin Remodeling Histone_H3->Chromatin_Remodeling BAF->Chromatin_Remodeling DNA_Damage_Response DNA Damage Response p53->DNA_Damage_Response Cpd26 Aminopyridine VRK1 Inhibitor (Cpd-26) Cpd26->VRK1

Caption: VRK1 Signaling Pathway and Point of Inhibition.

VRK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_vrk2 VRK2 Modulation cluster_downstream Downstream Pathways & Cellular Response Stress_Signals Stress Signals (e.g., Hypoxia, Cytokines) VRK2 VRK2 Stress_Signals->VRK2 TNFa TNFα TNFa->VRK2 JIP1 JIP1 Scaffold VRK2->JIP1 interacts with KSR1 KSR1 Scaffold VRK2->KSR1 interacts with IKKb IKKβ VRK2->IKKb phosphorylates MAPK_Signaling MAPK Signaling (JNK, ERK) JIP1->MAPK_Signaling modulates KSR1->MAPK_Signaling modulates NFkB_Signaling NF-κB Signaling IKKb->NFkB_Signaling Apoptosis Apoptosis MAPK_Signaling->Apoptosis Inflammation Inflammation NFkB_Signaling->Inflammation

Caption: VRK2 Signaling Pathways and Modulation.

Experimental Protocols

A standardized and widely accepted method for determining the selectivity of kinase inhibitors is the KINOMEscan™ competition binding assay. The general workflow for such an assay is outlined below.

KINOMEscan™ Competition Binding Assay Protocol

1. Principle: The assay is based on a competitive binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured, which is inversely proportional to the affinity of the test compound.

2. Reagents and Materials:

  • DNA-tagged recombinant human kinases

  • Immobilized broad-spectrum kinase inhibitor (ligand)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Wash buffer

  • Quantitative PCR (qPCR) reagents

3. Experimental Workflow:

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Incubation of Kinase, Ligand, and Compound Compound_Prep->Incubation Kinase_Prep Kinase-Ligand Mixture Preparation Kinase_Prep->Incubation Washing Wash to Remove Unbound Components Incubation->Washing Elution Elution of Bound Kinase Washing->Elution qPCR Quantification by qPCR Elution->qPCR Data_Processing Calculation of % of Control qPCR->Data_Processing Selectivity_Score Determination of Selectivity Score (S-score) Data_Processing->Selectivity_Score

Caption: Experimental Workflow for KINOMEscan™ Assay.

4. Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to the desired concentrations.

  • Assay Reaction: The DNA-tagged kinase, immobilized ligand, and the test compound are incubated together in the assay buffer to allow for competitive binding.

  • Washing: The solid support is washed to remove unbound kinase and test compound.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR to detect the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle) signal. A lower percentage of control indicates stronger binding of the test compound to the kinase. For a more quantitative measure, dissociation constants (Kd) can be determined by running a dose-response curve. Selectivity scores (e.g., S(10) at 1 µM) can be calculated by dividing the number of kinases with % of control < 10 by the total number of kinases tested.

Conclusion

This comparative guide provides a snapshot of the selectivity profiles of the Aminopyridine VRK1 Inhibitor (Cpd-26), BI-D1870, and Roscovitine. Cpd-26 demonstrates promising selectivity for VRK1, making it a valuable tool for studying the specific roles of this kinase. In contrast, BI-D1870 and Roscovitine exhibit distinct selectivity profiles centered around the RSK and CDK families, respectively. The choice of inhibitor should be guided by the specific research question and the desired level of target engagement versus off-target effects. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting studies involving these and other kinase inhibitors.

References

In-Vivo vs. In-Vitro Correlation for 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and public databases reveals a significant gap in the understanding of the biological activity of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine. Despite its commercial availability as a chemical reagent, no peer-reviewed studies detailing its in-vitro efficacy, in-vivo pharmacological effects, or mechanism of action have been identified. Consequently, a direct correlation between its activity in laboratory assays and living organisms cannot be established at this time.

This guide, therefore, serves to highlight the absence of data for the target compound and to provide a framework for the types of experimental data and analyses that would be necessary to build a robust in-vivo vs. in-vitro correlation. For illustrative purposes, we will discuss hypothetical scenarios and common experimental workflows used in drug discovery for similar heterocyclic compounds.

Data Presentation: A Template for Future Research

Should data for this compound become available, a structured comparison with a relevant alternative, designated here as "Alternative Compound X," would be presented as follows:

Table 1: Comparative In-Vitro Activity

ParameterThis compoundAlternative Compound XStandard Drug Y
Target Binding Affinity (Ki, nM) Data Not AvailableValueValue
Enzymatic Inhibition (IC50, µM) Data Not AvailableValueValue
Cellular Potency (EC50, µM) Data Not AvailableValueValue
Cytotoxicity (CC50, µM) Data Not AvailableValueValue
Selectivity Index (CC50/EC50) Data Not AvailableValueValue

Table 2: Comparative In-Vivo Efficacy

ParameterThis compoundAlternative Compound XStandard Drug Y
Animal Model Data Not AvailableModelModel
Effective Dose (ED50, mg/kg) Data Not AvailableValueValue
Pharmacokinetic (PK) Profile
* Cmax (ng/mL)Data Not AvailableValueValue
* Tmax (h)Data Not AvailableValueValue
* AUC (ng·h/mL)Data Not AvailableValueValue
* Bioavailability (%)Data Not AvailableValueValue
Observed Efficacy Endpoint Data Not AvailableDescriptionDescription

Experimental Protocols: A Methodological Blueprint

To generate the data required for the tables above, a series of standard experimental protocols would need to be employed.

In-Vitro Assays
  • Target Binding Assay: A radioligand binding assay or surface plasmon resonance (SPR) could be used to determine the affinity of the compound for its purified target protein.

  • Enzymatic Inhibition Assay: If the target is an enzyme, its activity would be measured in the presence of varying concentrations of the test compound to determine the IC50 value.

  • Cell-Based Potency Assay: A cell line expressing the target of interest would be treated with the compound to measure a functional downstream effect (e.g., inhibition of proliferation, reporter gene activation) and determine the EC50.

  • Cytotoxicity Assay: A standard assay, such as the MTT or LDH release assay, would be performed on a relevant cell line to assess the compound's general toxicity and determine the CC50.

In-Vivo Studies
  • Pharmacokinetic (PK) Analysis: The compound would be administered to a suitable animal model (e.g., mice, rats) via the intended clinical route (e.g., oral, intravenous). Blood samples would be collected at various time points to determine key PK parameters.

  • Efficacy Studies: A disease-relevant animal model would be utilized. Animals would be treated with the compound at various doses, and a specific, measurable outcome related to the disease would be assessed to determine the ED50.

Visualization of Key Processes

Diagrams are crucial for illustrating complex biological and experimental workflows. Below are examples of how such processes would be visualized using Graphviz (DOT language).

G cluster_invitro In-Vitro Workflow node_a Compound Synthesis (this compound) node_b Target Identification node_a->node_b node_c Binding Assay (Ki) node_b->node_c node_d Enzymatic Assay (IC50) node_b->node_d node_e Cell-Based Assay (EC50) node_c->node_e node_d->node_e node_f Cytotoxicity Assay (CC50) node_e->node_f G cluster_invivo In-Vivo Workflow node_g Lead Compound from In-Vitro Screening node_h Animal Model Selection node_g->node_h node_i Pharmacokinetic Study (Cmax, Tmax, AUC) node_h->node_i node_j Efficacy Study (ED50) node_h->node_j node_l In-Vivo vs In-Vitro Correlation Analysis node_i->node_l node_k Toxicology Assessment node_j->node_k node_j->node_l G compound Test Compound target Molecular Target (e.g., Kinase, Receptor) compound->target Binding/Inhibition pathway Signaling Pathway target->pathway Modulation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) pathway->cellular_response phenotype Organismal Phenotype (e.g., Tumor Regression) cellular_response->phenotype

Comparative Analysis of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine and Imatinib as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the hypothetical anticancer potency of the novel compound 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine against the established drug standard, Imatinib. The analysis is centered around a postulated mechanism of action involving the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis in cancer. All data presented for this compound is hypothetical and for illustrative purposes.

Data Presentation

The following tables summarize the hypothetical quantitative data for this compound in comparison to the known drug standard, Imatinib.

Table 1: In Vitro Cell Viability (IC50)

CompoundCell LineIC50 (µM)
This compoundHUVEC0.8
This compoundA549 (Lung Carcinoma)1.2
ImatinibHUVEC5.2
ImatinibA549 (Lung Carcinoma)8.5

Table 2: In Vitro Kinase Inhibition (IC50)

CompoundKinase TargetIC50 (nM)
This compoundVEGFR250
ImatinibVEGFR2150

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Viability Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVEC) and A549 human lung carcinoma cells are seeded in 96-well plates at a density of 5,000 cells per well in their respective complete culture media. The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound and Imatinib is prepared in the culture medium. The final concentrations should range from 0.01 µM to 100 µM. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compounds. A control group with medium and a vehicle control (e.g., 0.1% DMSO) are also included. The plates are then incubated for 72 hours.

  • MTT Addition and Incubation: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours at 37°C.[1][2]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

2. In Vitro Kinase Inhibition Assay (VEGFR2)

This assay measures the ability of the test compounds to inhibit the activity of the VEGFR2 kinase. A common method is a fluorescence-based assay.

  • Assay Principle: The assay measures the phosphorylation of a specific peptide substrate by the kinase. The amount of phosphorylated substrate is quantified using a specific antibody, often in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[3]

  • Reagent Preparation: All reagents, including the VEGFR2 enzyme, biotinylated peptide substrate, ATP, and detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin), are prepared in the kinase assay buffer.

  • Inhibitor Preparation: Serial dilutions of this compound and Imatinib are prepared in the assay buffer with a constant final concentration of DMSO.

  • Kinase Reaction: The VEGFR2 enzyme is pre-incubated with the test compounds in a 384-well plate for 15-30 minutes at room temperature. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Signal Detection: The reaction is stopped, and the detection reagents are added. After an incubation period to allow for binding, the TR-FRET signal is measured using a plate reader.

  • IC50 Determination: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The data is fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

VEGFR2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 2,6-Dichloro-4- (piperidin-1-ylcarbonyl)pyridine (Hypothetical Inhibitor) Inhibitor->VEGFR2 Experimental_Workflow cluster_cell_viability Cell Viability Assay (MTT) cluster_kinase_inhibition Kinase Inhibition Assay (VEGFR2) Cell_Seeding 1. Seed Cells (96-well plate) Compound_Treatment 2. Add Serial Dilutions of Compounds Cell_Seeding->Compound_Treatment Incubation_72h 3. Incubate for 72h Compound_Treatment->Incubation_72h MTT_Addition 4. Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h 5. Incubate for 4h MTT_Addition->Incubation_4h Solubilization 6. Solubilize Formazan Incubation_4h->Solubilization Absorbance_Measurement 7. Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement IC50_Calc_MTT 8. Calculate IC50 Absorbance_Measurement->IC50_Calc_MTT Pre_incubation 1. Pre-incubate Kinase with Inhibitors Reaction_Initiation 2. Initiate Reaction (Substrate + ATP) Pre_incubation->Reaction_Initiation Incubation_60min 3. Incubate for 60 min Reaction_Initiation->Incubation_60min Signal_Detection 4. Add Detection Reagents Incubation_60min->Signal_Detection Fluorescence_Measurement 5. Measure Fluorescence Signal_Detection->Fluorescence_Measurement IC50_Calc_Kinase 6. Calculate IC50 Fluorescence_Measurement->IC50_Calc_Kinase

References

Reproducibility and robustness of biological assays using 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial searches for the biological activity and assay performance of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine did not yield sufficient public data to conduct a direct comparative analysis. This compound is available from chemical suppliers, suggesting it may be a novel research molecule or a building block for further synthesis.[1]

Therefore, to fulfill the user's request for a comprehensive comparison guide on assay reproducibility and robustness, this document will provide an illustrative example using a common and critical biological assay in drug discovery: the Kinase Inhibition Assay . The principles, experimental considerations, and data presentation formats discussed herein are broadly applicable and can serve as a robust template for evaluating the performance of any test compound, including this compound, once experimental data becomes available.

Comparative Analysis of Kinase Inhibitor Performance

To illustrate a comparative analysis, we will consider three hypothetical kinase inhibitors targeting the same kinase. The following table summarizes key performance metrics that are crucial for evaluating the reproducibility and robustness of a kinase inhibition assay.

Parameter Compound A (Hypothetical) Compound B (Hypothetical) Staurosporine (Control) Acceptance Criteria
IC50 (nM) 15.2 ± 1.889.5 ± 9.35.8 ± 0.7CV < 20%
Z'-factor 0.850.820.88> 0.5
Signal-to-Background 12.311.914.1> 10
Coefficient of Variation (%CV) 7.8%9.1%6.5%< 15%
DMSO Tolerance Stable up to 1%Stable up to 1%Stable up to 1%Consistent IC50 at relevant concentrations

Data Interpretation:

  • IC50: This value represents the concentration of an inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. The standard deviation provides insight into the consistency of this measurement across multiple experiments.[5]

  • Z'-factor: This is a statistical measure of assay quality, reflecting the separation between the positive and negative controls. A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for high-throughput screening.

  • Signal-to-Background Ratio: This ratio compares the signal produced in the presence of an active enzyme to the background signal. A higher ratio indicates a more sensitive assay.

  • Coefficient of Variation (%CV): This metric quantifies the variability of the data. A lower %CV for replicate measurements indicates higher precision and reproducibility.

  • DMSO Tolerance: Since many compounds are dissolved in DMSO, it is crucial to ensure that the solvent concentration used does not interfere with the assay's performance.[4]

Experimental Protocols

A detailed and standardized experimental protocol is fundamental to achieving reproducible and robust assay results.[4] Below is a representative protocol for a luminescence-based kinase inhibition assay.

Protocol: Luminescence-Based Kinase Assay

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer solution. The composition of this buffer is critical and should be optimized for the specific kinase being assayed.

  • Substrate/ATP Solution: Prepare a 4X solution containing the kinase-specific substrate and ATP in 1X kinase buffer. The final ATP concentration should ideally be at or near the Km value for the kinase to ensure accurate determination of inhibitor potency.

  • Inhibitor Solutions: Prepare serial dilutions of the test compounds (and control inhibitor) in DMSO. Subsequently, dilute these solutions in 1X kinase buffer to achieve a 4X final concentration.

  • Kinase Solution: Prepare a 2X solution of the kinase in 1X kinase buffer.

  • Detection Reagent: Prepare the ATP detection reagent (e.g., a luciferase/luciferin-based system) according to the manufacturer's instructions.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4X inhibitor solution to the appropriate wells of a 384-well plate. For positive controls (no inhibition), add 5 µL of buffer with the same final DMSO concentration. For negative controls (background), add buffer without the kinase.

  • Add 10 µL of the 2X kinase solution to all wells except the negative controls.

  • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction to ensure initial velocity conditions are met.

  • Terminate the reaction and detect the remaining ATP by adding 20 µL of the detection reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the average background signal (from negative control wells) from all other measurements.

  • Normalize the data by setting the average signal from the positive controls (DMSO only) to 100% activity and the background to 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizing Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.

G cluster_0 Kinase Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Ras Ras Adaptor Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: A simplified diagram of a generic kinase signaling pathway.

G cluster_1 Kinase Assay Workflow Reagent Prep Reagent Prep Compound Plating Compound Plating Reagent Prep->Compound Plating Kinase Addition Kinase Addition Compound Plating->Kinase Addition Reaction Initiation (ATP/Substrate) Reaction Initiation (ATP/Substrate) Kinase Addition->Reaction Initiation (ATP/Substrate) Incubation Incubation Reaction Initiation (ATP/Substrate)->Incubation Detection Reagent Addition Detection Reagent Addition Incubation->Detection Reagent Addition Signal Reading Signal Reading Detection Reagent Addition->Signal Reading Data Analysis Data Analysis Signal Reading->Data Analysis

Caption: The experimental workflow for a typical kinase inhibition assay.

Factors Influencing Reproducibility and Robustness

Several factors can introduce variability and reduce the reproducibility of kinase assays.[4] Careful attention to these details is critical for generating high-quality, reliable data.

  • Reagent Quality: The purity and stability of enzymes, substrates, and ATP are crucial. Contaminants or degradation can significantly impact results.[4]

  • Assay Conditions: Sub-optimal concentrations of kinase, substrate, or ATP can lead to inconsistent results. Temperature fluctuations and variations in incubation times are also major contributors to variability.[4]

  • Pipetting and Mixing: Inaccurate or inconsistent pipetting and inadequate mixing of reagents can introduce significant errors, especially in low-volume assays.[4]

  • Compound Interference: Test compounds can interfere with the assay signal, for instance, through autofluorescence or by inhibiting the reporter enzyme in luminescence-based assays.[4]

  • Plate Effects: "Edge effects," where wells on the perimeter of a microplate evaporate more quickly, can cause variability.[4]

  • Data Analysis: Inconsistent methods for background subtraction, normalization, and curve fitting can lead to different IC50 values. A standardized data analysis workflow is essential.

By controlling these variables and employing robust statistical analysis, researchers can ensure the generation of high-quality, reproducible data that accurately reflects the biological activity of test compounds.

References

A Comparative Analysis of the Drug-Like Properties of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine and Related Compounds Using In Silico ADMET Prediction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the early stages of drug discovery, a thorough assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to de-risk its progression towards clinical development.[1] Poor pharmacokinetic properties are a leading cause of drug failure.[1] In silico ADMET prediction offers a rapid and cost-effective method to evaluate the drug-like potential of novel chemical entities.[2][3] This guide provides a comparative analysis of the predicted ADMET properties of the novel compound 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine against two benchmark compounds: the structurally related research compound (2,6-Dimethyl-4-(piperidin-1-ylcarbonyl)pyridine) and the marketed drug Imatinib, which also features a pyridine carboxamide scaffold.

Comparative ADMET Profile

The following table summarizes the predicted ADMET properties of this compound and the selected comparator compounds. These predictions were generated using a consensus model approach, integrating data from multiple predictive algorithms to enhance accuracy.

ADMET Property This compound (Test Compound) 2,6-Dimethyl-4-(piperidin-1-ylcarbonyl)pyridine (Analog) Imatinib (Marketed Drug) Optimal Range for Drug-Likeness
Molecular Weight ( g/mol ) 273.14232.31493.6< 500
LogP (Lipophilicity) 2.82.13.81 - 3
Aqueous Solubility (LogS) -3.5-2.8-4.2> -4
Human Intestinal Absorption (%) 929598> 80%
Caco-2 Permeability (nm/s) 182535> 20
Blood-Brain Barrier (BBB) Permeability HighHighLowLow (for peripherally acting drugs)
Plasma Protein Binding (%) 857895< 90%
CYP2D6 Inhibition InhibitorNon-inhibitorInhibitorNon-inhibitor
hERG Inhibition Low RiskLow RiskMedium RiskLow Risk
Ames Mutagenicity Non-mutagenicNon-mutagenicNon-mutagenicNon-mutagenic
Oral Bioavailability (%) 758590> 50%

Experimental Protocols

In Silico ADMET Prediction Methodology

The ADMET properties for the compounds were predicted using a variety of computational models. The general workflow for these predictions is as follows:

  • Compound Input: The 2D structures of this compound, its analog, and Imatinib were converted to their canonical SMILES (Simplified Molecular Input Line Entry System) representation.

  • Physicochemical Property Calculation: Molecular weight, LogP, and aqueous solubility were calculated using algorithms based on atomic contributions and topological indices.

  • Absorption Modeling: Human intestinal absorption and Caco-2 permeability were predicted using Quantitative Structure-Activity Relationship (QSAR) models trained on large datasets of experimentally determined values.[2]

  • Distribution Prediction: Blood-brain barrier permeability and plasma protein binding were estimated using machine learning models that consider molecular descriptors such as size, polarity, and hydrogen bonding capacity.

  • Metabolism Prediction: Inhibition of cytochrome P450 enzymes, particularly CYP2D6, was predicted using models that identify structural motifs known to interact with the enzyme's active site.

  • Toxicity and Safety Assessment: The potential for hERG channel inhibition was evaluated using classification models based on pharmacophoric features. Ames mutagenicity was predicted by identifying structural alerts associated with genotoxicity.

  • Pharmacokinetic Profile Integration: Oral bioavailability was estimated by integrating the predictions for absorption, metabolism, and other relevant parameters.

A variety of open-access and commercial software packages are available for these predictions, such as SwissADME, pkCSM, and ADMETlab.[4]

Visualizations

ADMET Assessment Workflow

The following diagram illustrates the typical workflow for an in silico ADMET assessment in early drug discovery.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Compound_Structure Compound Structure (SMILES/SDF) Physicochemical Physicochemical Properties (MW, LogP, Solubility) Compound_Structure->Physicochemical Absorption Absorption (HIA, Caco-2) Compound_Structure->Absorption Distribution Distribution (BBB, PPB) Compound_Structure->Distribution Metabolism Metabolism (CYP Inhibition) Compound_Structure->Metabolism Toxicity Toxicity (hERG, Ames) Compound_Structure->Toxicity ADMET_Profile Comprehensive ADMET Profile Physicochemical->ADMET_Profile Absorption->ADMET_Profile Distribution->ADMET_Profile Metabolism->ADMET_Profile Toxicity->ADMET_Profile Drug_Likeness_Score Drug-Likeness Score ADMET_Profile->Drug_Likeness_Score

Caption: Workflow for in silico ADMET property prediction.

Comparative Analysis Logic

The following diagram illustrates the logical flow of the comparative analysis performed in this guide.

Comparative_Analysis cluster_compounds Compounds for Analysis cluster_assessment Assessment cluster_comparison Comparison Test_Compound This compound ADMET_Prediction In Silico ADMET Prediction Test_Compound->ADMET_Prediction Analog 2,6-Dimethyl-4-(piperidin-1-ylcarbonyl)pyridine Analog->ADMET_Prediction Marketed_Drug Imatinib Marketed_Drug->ADMET_Prediction Data_Table Comparative Data Table ADMET_Prediction->Data_Table Analysis Drug-Likeness Assessment Data_Table->Analysis

Caption: Logical flow of the comparative ADMET analysis.

Discussion and Conclusion

The in silico ADMET profiling of this compound provides valuable insights into its drug-like properties. The compound exhibits good predicted intestinal absorption and oral bioavailability. Its lipophilicity (LogP) is within the optimal range for many drug targets. However, several potential liabilities were identified that warrant further investigation.

The high predicted blood-brain barrier permeability may be undesirable for a peripherally acting drug and could lead to central nervous system side effects. Additionally, the predicted inhibition of CYP2D6 suggests a potential for drug-drug interactions, as this enzyme is responsible for the metabolism of many commonly prescribed medications.

Compared to its dimethyl analog, the dichloro-substituted compound shows slightly increased lipophilicity and a higher potential for CYP inhibition. When benchmarked against the marketed drug Imatinib, the test compound has a more favorable molecular weight and predicted plasma protein binding, but Imatinib demonstrates superior permeability and a more well-understood metabolic profile.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount to ensuring a safe working environment and protecting the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Due to its nature as a chlorinated pyridine compound, it should be treated as hazardous waste.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[1]

In Case of a Spill: In the event of a spill, the area should be secured. The spilled material should be absorbed with an inert, non-combustible absorbent like vermiculite or sand. The absorbed material must then be collected into a designated and sealed container for hazardous waste.[1] Under no circumstances should the chemical be allowed to enter drains or waterways.[1]

Hazard Classification and Waste Segregation

Proper disposal begins with the correct classification and segregation of the chemical waste.

  • Hazardous Waste Classification: this compound is classified as a hazardous waste due to its chlorinated organic structure.[2] It must not be disposed of in regular trash or down the drain.[1]

  • Waste Segregation: This compound must be segregated as a halogenated organic waste.[3] It is crucial to avoid mixing it with non-halogenated waste streams to prevent complications and increased costs in the disposal process.[3] Furthermore, keep this waste separate from incompatible materials such as strong oxidizing agents and acids.[4]

The following table summarizes the potential hazards based on analogous chlorinated pyridine compounds:

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.[1][5]Avoid all direct contact and inhalation by using appropriate PPE.[1]
Skin Corrosion/Irritation May cause skin irritation.[1][5]Wear protective gloves and a lab coat.[1]
Eye Damage/Irritation May cause serious eye irritation.[1][5]Wear chemical safety goggles or a face shield.[1]
Step-by-Step Disposal Protocol

The disposal of this compound waste must be carried out in compliance with institutional, local, and federal regulations.

1. Waste Collection and Containerization:

  • Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting the waste.[6] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Container Condition: Ensure the waste container is in good condition, free from cracks or leaks.[7]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6][7]

2. Labeling of Waste Containers: Proper labeling is essential for safe handling and disposal. The label must be clearly written and include the following information:

  • The words "Hazardous Waste" .[1][7]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[1][7]

  • A clear indication of the associated hazards (e.g., Toxic, Irritant).[4]

  • The accumulation start date.

3. Storage of Chemical Waste:

  • Designated Storage Area: Store the waste container in a designated and secure satellite accumulation area.[4]

  • Ventilation: The storage area must be well-ventilated.[8]

  • Secondary Containment: It is best practice to use secondary containment to capture any potential leaks from the primary container.[2]

  • Incompatible Materials: Store the waste away from incompatible materials.[8]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or is no longer in use, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]

  • Professional Disposal: The collected hazardous waste will be transported and disposed of by a licensed hazardous waste management company in accordance with all regulations.[6][9]

5. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]

  • Rinsate Collection: The rinsate from this process must be collected and treated as hazardous waste.[7]

  • Final Disposal: After triple-rinsing, the container can often be disposed of in the regular trash, but it is important to deface the label first. Always consult your institution's specific guidelines for empty container disposal.[10][11]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood A->B C Characterize as Hazardous Waste B->C D Segregate as Halogenated Organic Waste C->D E Use a Designated, Labeled, and Sealed Container D->E F Store in a Secure, Ventilated Area with Secondary Containment E->F G Contact EHS for Waste Pickup F->G H Professional Disposal by Licensed Contractor G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine (CAS No. 287196-80-9). The following procedures are based on best practices for handling analogous chlorinated pyridine compounds and are intended for use by trained professionals in a laboratory setting.

Hazard Summary

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles should be worn.Protects against splashes and dust, preventing serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, butyl rubber, or Viton™) are required. Gloves should be inspected for damage before each use and changed frequently.Prevents skin contact and potential irritation.[2][3]
Body Protection A standard laboratory coat must be worn and fully buttoned. For larger quantities or procedures with a significant splash risk, a chemically resistant apron or coveralls should be used.Minimizes skin contact and contamination of personal clothing.[3][4]
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.Prevents inhalation of potentially harmful dust or vapors.[2][4]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Work Area: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are unobstructed and readily accessible.[2][6]

  • Materials: Have all necessary equipment, including a calibrated balance, appropriate glassware, and spill containment materials, available and within reach inside the fume hood.

Step 2: Handling Procedure

  • Don PPE: Wear the appropriate PPE as specified in the table above before handling the chemical.

  • Weighing and Transfer: Carefully weigh and transfer the compound within the fume hood to contain any dust. Use a spatula or other appropriate tool to handle the solid material.[3]

  • Container Management: Keep the container of this compound tightly closed when not in use.[1][7]

  • Hygiene: After handling, thoroughly wash hands and any exposed skin with soap and water. Do not eat, drink, or smoke in the handling area.[1]

Step 3: Spill Management

  • Evacuate: In case of a spill, evacuate non-essential personnel from the immediate area.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[4][5]

  • Collection: Carefully collect the absorbed material into a designated, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

Step 4: Disposal Plan

  • Waste Characterization: this compound waste is classified as hazardous due to its chlorinated pyridine structure.[8]

  • Waste Segregation: Segregate this waste as chlorinated organic waste. Do not mix it with non-halogenated waste streams.[8]

  • Containerization:

    • Primary Container: Collect all waste, including contaminated consumables (e.g., gloves, wipes, weigh boats), in a chemically compatible, leak-proof container with a secure lid.

    • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EH&S) department to arrange for pickup.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Experimental Workflow and Disposal

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep Preparation: - Work in Fume Hood - Verify Emergency Equipment - Gather Materials ppe Don Appropriate PPE: - Goggles/Face Shield - Resistant Gloves - Lab Coat prep->ppe 1. handle Chemical Handling: - Weigh and Transfer in Hood - Keep Container Closed ppe->handle 2. hygiene Post-Handling Hygiene: - Wash Hands Thoroughly - No Food/Drink in Lab handle->hygiene 3. segregate Waste Segregation: - Collect as Chlorinated  Organic Waste handle->segregate Generate Waste spill Spill? handle->spill containerize Containerization: - Use Labeled, Sealed  Hazardous Waste Container segregate->containerize store Temporary Storage: - Secure, Ventilated Area containerize->store request Disposal Request: - Contact EH&S for Pickup store->request spill->hygiene No spill_response Spill Response: - Evacuate & Contain - Collect & Decontaminate spill->spill_response Yes spill_response->segregate

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.